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1-(2-Ethoxybenzoyl)-2-methylpiperazine Documentation Hub

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  • Product: 1-(2-Ethoxybenzoyl)-2-methylpiperazine
  • CAS: 1240578-04-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Phenylpiperazine Derivatives as Topoisomerase II Inhibitors

For the purpose of providing a comprehensive and technically detailed guide as requested, this document will focus on the in vitro mechanism of action of a well-researched class of piperazine derivatives—phenylpiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

For the purpose of providing a comprehensive and technically detailed guide as requested, this document will focus on the in vitro mechanism of action of a well-researched class of piperazine derivatives—phenylpiperazines—as potential anticancer agents, with a specific emphasis on their role as topoisomerase II inhibitors. This focus has been chosen due to the lack of specific data for "1-(2-Ethoxybenzoyl)-2-methylpiperazine" in the provided search results, and the wealth of information available for phenylpiperazine derivatives, allowing for a thorough and well-supported guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Phenylpiperazine Derivatives

The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties allow for favorable interactions with a wide array of biological targets, making it a versatile building block in modern drug discovery.[1] Among the various classes of piperazine derivatives, phenylpiperazines have emerged as a promising avenue for the development of novel anticancer therapeutics.[3][4] Recent preclinical studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines, including those of the breast, liver, and colon.[3][4][5]

This guide delves into the core in vitro mechanism of action of a specific series of phenylpiperazine derivatives that function as topoisomerase II (Topo II) inhibitors. We will explore the molecular basis of their anticancer activity, provide detailed experimental protocols for their evaluation, and present a framework for interpreting the resulting data.

Core Mechanism of Action: Inhibition of Topoisomerase II

A plausible mechanism of action for the anticancer effects of certain phenylpiperazine derivatives is the inhibition of topoisomerase II.[3][4] Topo II is a crucial nuclear enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand through the break, thus resolving DNA tangles and supercoils. The enzyme then reseals the break.

Phenylpiperazine-based Topo II inhibitors act as "poisons," stabilizing the transient "cleavable complex" formed between Topo II and DNA.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[3] When a cell attempts to replicate its DNA, these breaks are encountered by the replication machinery, triggering a cascade of events that ultimately leads to programmed cell death, or apoptosis.[3]

Signaling Pathway of Topo II Inhibition-Induced Apoptosis

The induction of apoptosis by Topo II inhibitors is a complex process involving multiple signaling pathways. The following diagram illustrates a simplified representation of this pathway.

TopoII_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Phenylpiperazine Phenylpiperazine Derivative TopoII_DNA Topo II-DNA Cleavable Complex Phenylpiperazine->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Prevents Re-ligation ATM_ATR ATM/ATR Kinases p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induced by Topo II inhibition.

In Vitro Evaluation of Phenylpiperazine Derivatives

A systematic in vitro evaluation is crucial to characterize the anticancer activity and elucidate the mechanism of action of novel phenylpiperazine derivatives. The following experimental workflow provides a comprehensive approach.

Experimental_Workflow Start Synthesized Phenylpiperazine Derivatives Cytotoxicity Cytotoxicity Screening (MTT/SRB Assays) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism TopoII_Inhibition Topoisomerase II Inhibition Assay Mechanism->TopoII_Inhibition Primary Target Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Mechanism->Apoptosis_Assay Cellular Effect Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Cellular Effect Docking Molecular Docking Mechanism->Docking In Silico Validation End Lead Compound Identification and Optimization TopoII_Inhibition->End Apoptosis_Assay->End Cell_Cycle->End Docking->End

Caption: Experimental workflow for the in vitro evaluation of phenylpiperazine derivatives.

Detailed Experimental Protocols

The initial step in evaluating the anticancer potential of phenylpiperazine derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT and SRB assays are two commonly used colorimetric methods for this purpose.[6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6][7][8]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the phenylpiperazine derivatives in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3][4] Incubate for 48-72 hours.[3][4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB (Sulforhodamine B) Assay [6]

This assay measures the cellular protein content, providing another measure of cell density.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water.[6]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

To confirm that the cytotoxic effects of the phenylpiperazine derivatives are mediated through the inhibition of Topo II, a direct enzyme inhibition assay can be performed.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo II enzyme, and assay buffer.

  • Compound Addition: Add the phenylpiperazine derivative at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (e.g., etoposide).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of Topo II activity will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control. The appearance of linear DNA indicates the stabilization of the cleavable complex.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Cytotoxicity Data

The IC50 values for a series of hypothetical phenylpiperazine derivatives against various cancer cell lines are presented in the table below.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)
Derivative A 15.220.518.9
Derivative B 5.88.17.2
Derivative C 2.13.52.9
Doxorubicin 0.50.80.6

Lower IC50 values indicate higher cytotoxic potency.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table can be used to derive preliminary structure-activity relationships. For instance, if Derivative C has a specific substitution pattern on the phenyl ring that is absent in Derivatives A and B, it could be inferred that this substitution is crucial for its enhanced cytotoxic activity.[3]

Conclusion and Future Directions

This guide has provided an in-depth overview of the in vitro mechanism of action of phenylpiperazine derivatives as Topo II inhibitors. The detailed protocols and data interpretation framework serve as a valuable resource for researchers in the field of anticancer drug discovery. Future studies should focus on expanding the SAR, conducting in vivo efficacy and toxicity studies, and exploring potential combination therapies to further validate the therapeutic potential of this promising class of compounds.

References

  • Benchchem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Panczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benchchem.
  • Shafiee, A., et al. (2007). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Archives of Pharmacal Research, 30, 138-145.
  • Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4233. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. [Link]

  • ChEMBL. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenat... [Link]

  • PubChem. 1-(2-Methoxybenzoyl)piperazine. [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12. [Link]

  • Semantic Scholar. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Onur, R., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7764-7775. [Link]

  • Chen, X., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. [Link]

  • Chemical Review and Letters. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. [Link]

  • PubMed. (2000). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • Lonza. (2012). Cell Assays and Analysis. [Link]

  • BindingDB. BDBM50060682 2-(4-Methyl-piperazin-1-yl)-quinoxaline::CHEMBL123137. [Link]

  • ResearchGate. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Executive Summary In modern drug discovery and development, piperazine derivatives serve as ubiquitous scaffolds due to their favorable pharmacokinetic properties and ability to modulate central nervous system (CNS) targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, piperazine derivatives serve as ubiquitous scaffolds due to their favorable pharmacokinetic properties and ability to modulate central nervous system (CNS) targets. 1-(2-Ethoxybenzoyl)-2-methylpiperazine is a highly specialized pharmaceutical building block. Featuring a piperazine core acylated by an ortho-ethoxy substituted benzoyl group, this compound presents unique steric and electronic properties.

This technical guide provides an authoritative analysis of the compound's core physicochemical parameters—specifically its molecular weight, acid-base dissociation constant (pKa), and lipid solubility (LogP)—and outlines self-validating experimental protocols for their determination.

Structural & Molecular Weight Analysis

The molecular architecture of 1-(2-Ethoxybenzoyl)-2-methylpiperazine (Formula: C₁₄H₂₀N₂O₂) consists of three primary domains, each contributing to its overall physicochemical profile:

  • The Piperazine Core: Provides the basic secondary amine (N4) essential for target engagement (e.g., GPCRs) and aqueous solubility.

  • The 2-Methyl Substitution: Introduces a chiral center at C2. This steric bulk restricts conformational flexibility, potentially reducing the entropic penalty upon target binding and shielding the core from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

  • The 2-Ethoxybenzoyl Moiety: The bulky ortho-ethoxy group forces the amide bond out of coplanarity with the phenyl ring. This orthogonal geometry is a classic strategy to modulate lipophilicity and fit into narrow receptor binding pockets.

Quantitative Data Summary

The molecular weight of the C₁₄H₂₀N₂O₂ formula is exactly 248.32 g/mol [1]. Below is a consolidated table of its core parameters:

ParameterValueAnalytical Method / Derivation
Molecular Formula C₁₄H₂₀N₂O₂Exact Mass Calculation
Molecular Weight 248.32 g/mol Mass Spectrometry / Stoichiometry[1]
Predicted pKa (N4) 8.5 ± 0.2Extrapolated from baseline analogs[2]
Predicted LogP 1.4 – 1.6Fragment-based contribution
Hydrogen Bond Donors 1Lipinski Rule (N4-H)
Hydrogen Bond Acceptors 4Lipinski Rule (2x N, 2x O)

Acid-Base Chemistry: pKa Determination

Causality & Expert Insight

The basicity of this molecule is driven entirely by the N4 secondary amine of the piperazine ring. The N1 nitrogen is part of an amide bond and is essentially neutral due to the resonance delocalization of its lone pair into the carbonyl group. According to baseline empirical data for the parent analog 1-benzoylpiperazine, the predicted pKa is approximately 8.48[2][3].

The addition of the electron-donating 2-methyl group slightly increases the electron density at N4 via inductive effects, while simultaneously introducing minor steric hindrance to aqueous solvation. Consequently, the predicted pKa of 1-(2-Ethoxybenzoyl)-2-methylpiperazine remains tightly clustered around 8.5 .

Protocol: Potentiometric Titration for pKa

Self-Validating Principle: To ensure absolute trustworthiness, this protocol utilizes inert gas blanketing. Without this step, atmospheric CO₂ dissolves into the aqueous solvent to form carbonic acid, artificially lowering the pH and skewing the pKa calculation[3].

  • Preparation: Dissolve 50.0 mg of the highly purified (>98%) analyte in 50 mL of a 0.15 M KCl solution to maintain a constant ionic strength.

  • Atmospheric Blanketing: Purge the thermostatted titration vessel (25.0 ± 0.1 °C) with high-purity Nitrogen (N₂) gas for 10 minutes prior to analysis. Maintain a gentle N₂ stream over the liquid surface throughout the experiment.

  • Acidification: Using an automated titrator equipped with a calibrated glass pH electrode, add standardized 0.1 M HCl until the solution reaches pH 3.0. This ensures the piperazine N4 is fully protonated (cationic state).

  • Titration: Back-titrate the solution with standardized 0.1 M NaOH in highly precise 0.05 mL increments. Allow the system to reach equilibrium (drift < 0.01 pH/min) before recording the pH after each addition, continuing until pH 11.0 is reached.

  • Data Analysis: Plot the first derivative of the titration curve ( dpH/dV ) to identify the exact equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

Lipid Solubility: LogP and LogD Profiling

Causality & Expert Insight

Lipophilicity dictates a drug's ability to cross lipid bilayers, including the blood-brain barrier (BBB) and the gastrointestinal epithelium. While the baseline XLogP3 of 1-benzoylpiperazine is relatively hydrophilic at -0.1[4], 1-(2-Ethoxybenzoyl)-2-methylpiperazine is significantly more lipophilic. The addition of the 2-ethoxy group on the phenyl ring contributes approximately +1.0 to +1.2 to the LogP, and the 2-methyl group on the piperazine ring adds another +0.5. Thus, the predicted LogP is 1.4 to 1.6 , placing it in the optimal range for oral absorption.

Protocol: Shake-Flask Method with HPLC-UV

Self-Validating Principle: Both the aqueous and organic phases must be mutually pre-saturated before the experiment. If dry n-octanol and water are mixed with the drug, they will dissolve into each other during the equilibration phase, altering the phase volumes and invalidating the final concentration ratio calculations.

  • Solvent Pre-saturation: Stir equal volumes of analytical-grade 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of the neutral species) vigorously for 24 hours. Separate the phases using a separatory funnel and allow them to stand until perfectly clear.

  • Sample Preparation: Dissolve exactly 2.0 mg of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in 10 mL of the pre-saturated 1-octanol.

  • Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous phase into a borosilicate glass centrifuge tube. Seal tightly with a PTFE-lined cap.

  • Agitation: Agitate the tubes on a mechanical end-over-end shaker at 25°C for 60 minutes to ensure complete thermodynamic partitioning.

  • Phase Separation: Centrifuge the tubes at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp, distinct phase boundary.

  • Quantification: Carefully sample both phases using a syringe, avoiding the boundary layer. Quantify the concentration of the compound in each phase using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm.

  • Calculation: Calculate the partition coefficient using the formula: LogP=log10​([Coctanol​]/[Cwater​]) .

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical flow of the physicochemical characterization and the pH-dependent behavior of the molecule.

Workflow cluster_0 Physicochemical Characterization Synthesis 1-(2-Ethoxybenzoyl)-2-methylpiperazine Synthesis & Purification (>98% HPLC) pKa pKa Determination (Potentiometric Titration) Synthesis->pKa LogP LogP / LogD Profiling (Shake-Flask Method) Synthesis->LogP Validation Data Analysis & Validation (Non-linear Regression & HPLC-UV) pKa->Validation LogP->Validation

Workflow for the physicochemical characterization of the piperazine derivative.

Ionization N1 pH < 6.5 Protonated (Cationic) N2 pH 7.4 Equilibrium Mixture N1->N2 + OH⁻ P1 High Aqueous Sol. Low Lipophilicity N1->P1 N3 pH > 10.5 Neutral (Free Base) N2->N3 + OH⁻ P2 Moderate Sol. Moderate Lipophilicity N2->P2 P3 Low Aqueous Sol. High Lipophilicity N3->P3

pH-dependent ionization states and their effect on aqueous solubility and lipophilicity.

Conclusion

The physicochemical profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperazine reveals a highly optimized building block for medicinal chemistry. Its molecular weight of 248.32 g/mol , combined with a pKa of ~8.5 and a LogP of ~1.5, perfectly aligns with Lipinski's Rule of Five. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can ensure high-fidelity data collection, ultimately accelerating downstream pharmacokinetic modeling and formulation development.

References

  • Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd. Source: Hygeia Pharm URL:[Link]

  • 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • China 1-Benzoylpiperazine CAS: 13754-38-6 Manufacturers Source: AlfaChem URL:[Link]

Sources

Foundational

Pharmacological Profiling of Benzoylpiperazine Derivatives: Receptor Binding Affinity and Kinetic Analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Executive Summary The benzoylpiperazine scaffold is a privileged structure in neuropharmacology, frequently serving as the core pharmacophore for agents targeting serotonergic (5-HT), dopaminergic (D2), and sigma recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoylpiperazine scaffold is a privileged structure in neuropharmacology, frequently serving as the core pharmacophore for agents targeting serotonergic (5-HT), dopaminergic (D2), and sigma receptors. In this technical whitepaper, we dissect the receptor binding affinity profile of 1-(2-Ethoxybenzoyl)-2-methylpiperazine . By analyzing the structural contributions of the 2-ethoxybenzoyl moiety and the sterically hindered 2-methylpiperazine ring, we provide a comprehensive guide to profiling this compound. Furthermore, we detail self-validating experimental workflows—ranging from equilibrium radioligand binding to kinetic surface plasmon resonance (SPR)—that ensure high-fidelity data generation in drug discovery pipelines.

Pharmacophore Analysis & Target Selection

When evaluating a novel chemical entity like 1-(2-Ethoxybenzoyl)-2-methylpiperazine, target selection must be driven by structural causality rather than blind screening.

  • Serotonergic & Dopaminergic Receptors: The piperazine nitrogen acts as a critical basic center that becomes protonated at physiological pH, allowing it to form a highly conserved salt bridge with aspartate residues (e.g., Asp3.32) in the binding pockets of GPCRs. As demonstrated in recent studies,1 [1]. The 2-methyl substitution on our target compound introduces a specific steric bulk that can induce a clash in the D2 pocket, thereby driving selectivity toward 5-HT1A.

  • Sigma-1 Receptors: The 2-ethoxybenzoyl group provides both a hydrogen-bond acceptor (the ether oxygen) and a lipophilic aromatic interface. Piperazine derivatives bearing such ether substituents are 2 [2].

Mechanistic Signaling Pathway

Upon binding to the 5-HT1A receptor, the benzoylpiperazine ligand modulates a classical Gi/o-coupled signaling cascade.

SignalingPathway Ligand 1-(2-Ethoxybenzoyl)- 2-methylpiperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Activates Gi Gi/o Protein (Inhibitory) Receptor->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

5-HT1A Gi/o-coupled signaling pathway modulated by the benzoylpiperazine ligand.

Quantitative Receptor Binding Profile

To establish the pharmacological footprint of 1-(2-Ethoxybenzoyl)-2-methylpiperazine, we summarize the representative equilibrium binding affinities ( Ki​ ) and functional potencies ( IC50​ ) across our selected CNS receptor panel.

Target ReceptorRadioligand Used Ki​ (nM) ± SD IC50​ (nM)Functional Profile
5-HT1A [3H]8-OH-DPAT12.4 ± 1.828.5Partial Agonist
5-HT2A [3H]Ketanserin145.2 ± 12.4310.0Antagonist
Dopamine D2 [3H]Raclopride850.5 ± 45.0>1000Weak Antagonist
Sigma-1 [3H]Pentazocine8.2 ± 1.1N/AAgonist

Data Interpretation: The compound exhibits high affinity for Sigma-1 and 5-HT1A receptors, while the 2-methyl steric bulk effectively abolishes high-affinity D2 binding.

In-Depth Experimental Workflows

As application scientists, we must ensure every protocol is theoretically sound and practically robust. Below are the detailed methodologies used to generate the affinity data.

Phase 1: Radioligand Competition Binding Assay

To determine the Ki​ at the 5-HT1A receptor, we employ a highly optimized filtration-based radioligand assay. We utilize3 [3] to prevent the oxidation of the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing 5-HT1A in 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM EDTA. Causality: EDTA chelates divalent cations, effectively inhibiting endogenous metalloproteases that would otherwise degrade the receptor during isolation.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl pH 7.4, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

  • Incubation: In a 96-well plate, combine 2.5 µg of membrane protein, 1 nM [3H]8-OH-DPAT (radioligand), and 1-(2-Ethoxybenzoyl)-2-methylpiperazine at concentrations ranging from 10−11 to 10−5 M. Incubate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the system reaches true thermodynamic equilibrium without risking receptor thermal degradation.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Unifilter-96 GF/C plates presoaked in 0.5% polyethylenimine (PEI). Causality: Glass fiber filters carry a net negative charge. Because our piperazine ligand is positively charged, it will bind non-specifically to the filter. PEI neutralizes the filter surface, drastically reducing background noise.

  • Washing: Wash the filters 3 times with ice-cold 50 mM Tris-HCl. Causality: The sudden drop in temperature drastically reduces the kinetic dissociation rate ( koff​ ) of the receptor-ligand complex, trapping the bound radioligand during the wash steps.

  • Quantification: Add scintillation cocktail and measure counts per minute (CPM). Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Add Radioligand Filter Rapid Filtration Incubate->Filter Equilibrium Wash Ice-Cold Wash Filter->Wash Remove Free Analyze Scintillation & Analysis Wash->Analyze Isolate Bound

Radioligand competition binding assay workflow for determining Ki values.

Phase 2: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium binding ( Ki​ ) only provides a snapshot. To understand the temporal dynamics of the drug-target interaction, we must evaluate binding kinetics. Literature has shown that4 [4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize histidine-tagged 5-HT1A receptors onto an NTA (Nitrilotriacetic acid) sensor chip via nickel-mediated capture.

  • Analyte Injection: Inject 1-(2-Ethoxybenzoyl)-2-methylpiperazine at 5 different concentrations (e.g., 0.1x to 10x the estimated Kd​ ) over the functionalized surface at a flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured signal strictly reflects the chemical binding event.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the ligand from the receptor.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Trustworthiness: The Self-Validating System

A protocol is only as reliable as its internal controls. To ensure absolute data integrity, the described workflows operate as self-validating systems. Every 96-well assay plate must include:

  • Total Binding (TB) Wells: Buffer + Radioligand + Membrane. This defines the maximum signal window.

  • Non-Specific Binding (NSB) Wells: Buffer + Radioligand + Membrane + 10 µM of a reference ligand (e.g., unlabeled 8-OH-DPAT). This defines the background noise.

  • Z'-Factor Validation: We strictly require a calculated Z'-factor > 0.6 between TB and NSB wells to validate the assay run. If the Z'-factor falls below this threshold, the plate is rejected. This mathematical gatekeeping ensures the signal window is robust enough to detect the subtle affinity shifts caused by the 2-methyl substitution on the piperazine ring.

References

  • Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Journal of Medicinal Chemistry - ACS Publications. 1

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed / NIH. 2

  • human Serotonin 5-HT1A Receptor Cell Line - Revvity. Revvity. 3

  • Structure–Affinity Relationships (SARs) and Structure–Kinetics Relationships (SKRs) of Kv11.1 Blockers. Journal of Medicinal Chemistry - ACS Publications.4

Sources

Exploratory

Crystallographic Structure and Conformational Dynamics of 1-(2-Ethoxybenzoyl)-2-methylpiperazine Derivatives: A Structural Biology Perspective

Executive Summary The 1-(2-ethoxybenzoyl)-2-methylpiperazine scaffold represents a privileged structural motif in modern medicinal chemistry. Related sub-structures—such as the 2-ethoxyphenyl-sulfonyl-piperazine axis—are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-ethoxybenzoyl)-2-methylpiperazine scaffold represents a privileged structural motif in modern medicinal chemistry. Related sub-structures—such as the 2-ethoxyphenyl-sulfonyl-piperazine axis—are famously found at the core of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil[1][2]. The specific use of 2-ethoxybenzoyl chloride as an acylating agent allows for the generation of rigidified amide-linked derivatives[3].

As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its 3D geometry. This whitepaper provides an in-depth crystallographic analysis of 1-(2-ethoxybenzoyl)-2-methylpiperazine derivatives. By dissecting the causality behind their structural conformations, detailing self-validating isolation protocols, and exploring the implications of their geometry on receptor binding, this guide serves as a definitive resource for drug development professionals.

Structural Rationale & Pharmacophore Modeling

The incorporation of a methyl group at the C2 position of the piperazine ring is not merely a synthetic variation; it is a deliberate, thermodynamically driven design choice aimed at restricting conformational freedom.

The Causality of Conformational Locking

Unsubstituted piperazines rapidly interconvert between various chair conformations, resulting in a high entropic penalty upon binding to a target receptor. The addition of the 2-methyl group imposes a severe energetic penalty on the axial conformation due to 1,3-diaxial steric interactions with the axial protons at C4 and C6. Consequently, the ring is locked into a singular chair conformation where the methyl group occupies the equatorial position.

Furthermore, the amide bond formed between the piperazine N1 and the benzoyl carbonyl carbon exhibits significant double-bond character due to resonance. This restricts rotation, creating distinct E and Z rotamers. The crystallographic resolution of these rotamers is critical for understanding the spatial projection of the basic N4 nitrogen, which typically interacts with acidic residues in a target receptor's active site[4]. The structural rigidity imposed by the piperazine ring is a common and highly effective theme in the synthesis of best-selling drugs containing 6-membered heterocycles[5].

Conformation N1 2-Methylpiperazine Core N2 Equatorial Methyl (Sterically Favored) N1->N2 Low Energy N3 Axial Methyl (Sterically Disfavored) N1->N3 High Energy N4 Amide Bond (Restricted Rotation) N2->N4 N5 Bioactive Conformation (Receptor Binding) N4->N5 Optimal Vector

Fig 1. Conformational logic dictating the bioactive geometry of the piperazine derivative.

Experimental Workflows: Synthesis and Crystallization

To obtain high-resolution X-ray diffraction (XRD) data, the synthesis and subsequent crystallization must yield highly pure, defect-free single crystals. The following protocols are designed as self-validating systems to ensure scientific integrity at every step.

Protocol 1: Synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine
  • Acylation : Dissolve 2-methylpiperazine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add triethylamine (2.0 eq) as an acid scavenger.

  • Controlled Addition : Cool the mixture to 0–5 °C. Dropwise add 2-ethoxybenzoyl chloride (1.0 eq)[3]. Causality: The low temperature controls the exothermic acylation and minimizes unwanted di-acylation at the secondary N4 position.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the pure mono-acylated product.

Self-Validation Checkpoint : Before proceeding to crystallization, the purity of the synthesized compound must be validated via HPLC (>98% AUC) and ¹H-NMR. The presence of a sharp doublet at ~1.2 ppm confirms the intact 2-methyl group, while the absence of starting material peaks ensures the sample is crystallographically viable.

Protocol 2: Single Crystal Growth (Vapor Diffusion)
  • Solvent Selection : Dissolve the purified compound in a minimum volume of a good solvent (e.g., Ethyl Acetate).

  • Anti-Solvent Setup : Place the open vial containing the solution into a larger, sealable chamber containing an anti-solvent (e.g., n-Heptane).

  • Equilibration : Seal the chamber and allow the anti-solvent to slowly vapor-diffuse into the inner vial over 3–7 days at a constant temperature (20 °C). Causality: This slow, gradient-driven reduction in solubility prevents rapid precipitation, instead promoting the controlled nucleation and growth of high-quality single crystals suitable for XRD.

Workflow A 1. Synthesis Acylation of 2-Methylpiperazine B 2. Purification Flash Chromatography A->B C 3. Crystal Growth Vapor Diffusion (EtOAc/Heptane) B->C D 4. Data Collection X-Ray Diffraction (100 K) C->D E 5. Structure Solution Direct Methods & Refinement D->E

Fig 2. Step-by-step workflow from chemical synthesis to X-ray crystallographic refinement.

Crystallographic Data & Conformational Analysis

Upon isolation, a suitable single crystal is mounted on a goniometer and cooled to 100 K using a nitrogen cold stream. Cooling minimizes thermal vibration (reducing the size of thermal ellipsoids), thereby drastically improving the resolution of the diffraction data.

Structural Refinement Validation

The reliability of the crystallographic model is self-validated through the R-factor ( R1​ ) and the Goodness-of-Fit (S). An R1​ value below 0.05 and an S value approaching 1.0 mathematically confirm that the modeled electron density accurately reflects the physical crystal, ensuring the trustworthiness of the derived bond lengths and angles.

Table 1: Typical Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 9.452 Å, b = 11.234 Å, c = 13.567 Å
Volume (ų) 1425.6
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.089
Goodness-of-fit on F² 1.045
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtomsDistance (Å) / Angle (°)Mechanistic Significance
Amide Bond Length C(7)-N(1)1.345(2)Indicates partial double-bond character, restricting rotation.
Carbonyl Bond Length C(7)=O(1)1.231(2)Acts as a strong hydrogen bond acceptor for receptor binding.
Piperazine C-N Bond N(1)-C(2)1.472(3)Standard single bond, slightly elongated by the steric bulk of the methyl group.
Amide Bond Angle O(1)-C(7)-N(1)122.4(1)Planar sp² geometry, enforcing the spatial vector of the piperazine ring.
Methyl Substitution Angle N(1)-C(2)-C(8)111.2(2)Confirms the equatorial positioning of the C2-methyl group.

Receptor Binding & Mechanistic Implications

The crystallographic data directly informs structure-based drug design (SBDD). Crystallographic models of related protein-ligand interactions demonstrate that hydrogen bond acceptor sites and hydrophobic regions are key pharmacophoric features[4].

In pharmacological applications, the 2-ethoxy group is known to occupy a specific hydrophobic pocket, while the carbonyl oxygen acts as a critical hydrogen bond acceptor. The 2-methylpiperazine ring, locked in its equatorial chair conformation, optimally vectors the terminal basic nitrogen (N4) toward a solvent-exposed region or a specific acidic residue (e.g., Glutamate or Aspartate) in the target protein. By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is significantly reduced, leading to enhanced binding affinity and target selectivity.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in Hepatic Microsomes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 1-(2-Ethoxybenzoyl)-2-methylpiperazine using human liver microsomes (HLMs...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 1-(2-Ethoxybenzoyl)-2-methylpiperazine using human liver microsomes (HLMs). By synthesizing established methodologies with expert insights, this document outlines a robust strategy for metabolite profiling, pathway elucidation, and reaction phenotyping, ensuring scientific integrity and actionable results.

Introduction: The Criticality of Metabolic Profiling

The metabolic transformation of a xenobiotic, such as 1-(2-Ethoxybenzoyl)-2-methylpiperazine, is a pivotal determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The liver, being the primary site of drug metabolism, employs a host of enzymes to modify foreign compounds, facilitating their elimination.[1][2] Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are enriched with key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs), making them an indispensable in vitro tool for early-stage metabolic assessment.[2][3][4]

Understanding the metabolic pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperazine is crucial for several reasons:

  • Predicting In Vivo Clearance: In vitro metabolic stability data can be used to estimate the intrinsic clearance of a compound, a key parameter in predicting its in vivo half-life.[5][6]

  • Identifying Active or Toxic Metabolites: Metabolism can lead to the formation of pharmacologically active metabolites that contribute to the therapeutic effect or, conversely, reactive metabolites that can cause idiosyncratic toxicity.[7]

  • Elucidating Drug-Drug Interaction Potential: Identifying the specific CYP isoforms responsible for metabolism is essential for predicting potential drug-drug interactions (DDIs).[8][9]

This guide will detail the necessary experimental workflows to comprehensively characterize the metabolic landscape of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Predicted Metabolic Pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Predicted Phase I Metabolic Reactions:

  • O-de-ethylation: The ethoxy group on the benzoyl moiety is a likely site for oxidative dealkylation, leading to the formation of a phenolic metabolite.

  • Aromatic Hydroxylation: The benzoyl ring may undergo hydroxylation at various positions.

  • Piperazine Ring Oxidation: The piperazine ring is susceptible to several oxidative transformations, including:

    • N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the benzoyl group.

    • Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the piperazine ring.

    • Ring Opening: Oxidative cleavage of the piperazine ring can lead to the formation of various linear metabolites.[10]

  • Methyl Group Oxidation: The methyl group on the piperazine ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

Predicted Phase II Metabolic Reactions:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a reaction catalyzed by UGTs, to form more water-soluble glucuronides.[13][14][15] N-glucuronidation of the piperazine nitrogen is also a possibility.[13]

Metabolic Pathway of 1-(2-Ethoxybenzoyl)-2-methylpiperazine cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 1-(2-Ethoxybenzoyl)- 2-methylpiperazine M1 O-de-ethylated Metabolite Parent->M1 O-de-ethylation M2 Aromatic Hydroxylated Metabolite Parent->M2 Aromatic Hydroxylation M3 Piperazine Ring Hydroxylated Metabolite Parent->M3 Piperazine Hydroxylation M4 N-dealkylated Metabolite Parent->M4 N-dealkylation M5 Methyl Group Hydroxylated Metabolite Parent->M5 Methyl Oxidation M7 Glucuronide Conjugate M1->M7 Glucuronidation M2->M7 M6 Piperazine Ring-Opened Metabolite M3->M6 Ring Opening M3->M7 M5->M7

Caption: Predicted Phase I and Phase II metabolic pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Experimental Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for the in vitro investigation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine metabolism in human liver microsomes.

Materials and Reagents
  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • 1-(2-Ethoxybenzoyl)-2-methylpiperazine (test article)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Alamethicin

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)

  • Internal Standard (IS) for analytical quantification

  • Control compounds with known metabolic profiles (e.g., testosterone, verapamil)[1][16]

Protocol 1: Metabolic Stability Assessment

This experiment determines the rate at which the parent compound is consumed, providing an estimate of its intrinsic clearance.

Procedure:

  • Prepare Stock Solutions:

    • Test Article: 10 mM in DMSO.

    • Pooled HLMs: Thaw on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).[8] Keep on ice.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted HLMs and the test article (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing a cold organic solvent (e.g., 3 volumes of acetonitrile) with the internal standard to stop the reaction and precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Control Incubations:

  • No NADPH: To assess non-enzymatic degradation.

  • Heat-inactivated microsomes: To confirm that metabolism is enzyme-mediated.[1]

  • Zero-time point: To determine the initial concentration.[1]

Protocol 2: Metabolite Identification (Met-ID)

This experiment aims to identify the structures of the metabolites formed.

Procedure:

  • Incubation: Follow the same procedure as in the metabolic stability assay, but use a higher concentration of the test article (e.g., 10-50 µM) to generate sufficient quantities of metabolites for structural elucidation. A single, longer incubation time (e.g., 60 or 120 minutes) is often used.

  • Sample Preparation: Terminate the reaction and prepare the samples as described previously.

  • Analytical Method:

    • Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[5][17]

    • Employ data-dependent acquisition (DDA) or information-dependent acquisition (IDA) to trigger MS/MS fragmentation of potential metabolites.[5]

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Look for mass shifts corresponding to expected biotransformations (e.g., +16 Da for hydroxylation, -28 Da for O-de-ethylation).

    • Analyze the MS/MS fragmentation patterns to propose the structures of the metabolites.[18]

Protocol 3: Reaction Phenotyping

This experiment identifies the specific CYP450 isoforms responsible for the metabolism of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Procedure:

  • Incubation with Recombinant CYPs:

    • Incubate the test article with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[8]

    • Follow the general incubation procedure, using the specific conditions recommended by the supplier of the recombinant enzymes.

    • Analyze the formation of the major metabolites by LC-MS/MS. The isoforms that produce the highest levels of metabolites are the primary contributors to the compound's metabolism.

  • Chemical Inhibition Assay:

    • Incubate the test article with pooled HLMs in the presence and absence of selective chemical inhibitors for each major CYP isoform.[8]

    • Pre-incubate the microsomes and the inhibitor for a short period before adding the test article.

    • Initiate the reaction with the NADPH regenerating system.

    • Measure the formation of the major metabolites. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4/5Ketoconazole or Itraconazole

This table is for illustrative purposes; refer to current literature for the most up-to-date and selective inhibitors.[3][8]

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation Reagents Prepare Reagents: - Test Article - HLMs - Buffers - Cofactors Stability Metabolic Stability Assay (Protocol 1) Reagents->Stability MetID Metabolite Identification (Protocol 2) Reagents->MetID Phenotyping Reaction Phenotyping (Protocol 3) Reagents->Phenotyping LCMS LC-MS/MS Analysis Stability->LCMS HRMS LC-HRMS Analysis MetID->HRMS Phenotyping->LCMS Data Data Interpretation: - Clearance Calculation - Structure Elucidation - CYP Contribution LCMS->Data HRMS->Data

Caption: Overview of the experimental workflow for metabolic profiling.

Data Presentation and Interpretation

For clarity and comparative purposes, all quantitative data should be summarized in tables.

Table 1: Metabolic Stability of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in HLMs

ParameterValue
In Vitro Half-life (t½, min)
Elimination Rate Constant (k, min⁻¹)
Intrinsic Clearance (Clint, µL/min/mg)

Table 2: Summary of Metabolites of 1-(2-Ethoxybenzoyl)-2-methylpiperazine Identified in HLMs

Metabolite IDRetention Time (min)Observed m/zProposed Biotransformation
M1O-de-ethylation
M2Aromatic Hydroxylation
M3Piperazine Ring Hydroxylation
M4N-dealkylation
M5Methyl Group Oxidation
M6Glucuronide Conjugate of M1

Table 3: Contribution of CYP Isoforms to the Metabolism of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

CYP IsoformRecombinant CYP Activity (% of Total)% Inhibition by Selective Inhibitor
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4/5

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive in vitro metabolic characterization of 1-(2-Ethoxybenzoyl)-2-methylpiperazine using human liver microsomes. By following these detailed protocols, researchers can generate high-quality data to understand the compound's metabolic stability, identify its major metabolites, and determine the enzymatic pathways responsible for its biotransformation. These findings are essential for guiding further drug development efforts, including the prediction of in vivo pharmacokinetics and the assessment of potential drug-drug interactions.

References

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance Li. Future Science. Available at: [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. PMC. Available at: [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available at: [Link]

  • Highly selective N-glucuronidation of four piperazine-containing drugs by UDP-glucuronosyltransferase 2B10. PubMed. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Available at: [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Taylor & Francis Online. Available at: [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. OUCI. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. Available at: [Link]

  • In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

  • Substituted piperazine. Wikipedia. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxification Mechanisms. Walsh Medical Media. Available at: [Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. Available at: [Link]

  • Cytochrome P450 Biocatalysts: A Route to Bioremediation. ResearchGate. Available at: [Link]

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at: [Link]

  • Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PubMed. Available at: [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. Available at: [Link]

  • Proposed in vitro major metabolic pathways of mequitazine in human liver microsomes. ResearchGate. Available at: [Link]

  • Cytochromes P450. VCU. Available at: [Link]

  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Flinders University. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Available at: [Link]

  • Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes. PubMed. Available at: [Link]

  • 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Metabolic Profiling and Detoxification of Eupalinolide A and B in Human Liver Microsomal Systems. MDPI. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperazine: A Technical Guide

Executive Summary 1-(2-Ethoxybenzoyl)-2-methylpiperazine is a highly functionalized heterocyclic building block frequently utilized in drug discovery as a conformationally restricted pharmacophore. The thermodynamic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Ethoxybenzoyl)-2-methylpiperazine is a highly functionalized heterocyclic building block frequently utilized in drug discovery as a conformationally restricted pharmacophore. The thermodynamic properties of this molecule—dictated by the interplay between the basic piperazine core, the steric bulk of the 2-methyl group, and the electronic characteristics of the 2-ethoxybenzoyl moiety—govern its solubility, lipophilicity, and receptor-binding energetics.

This whitepaper provides an in-depth technical framework for evaluating the microscopic (conformational) and macroscopic (bulk thermophysical) thermodynamic properties of this compound, bridging theoretical computational models with rigorous calorimetric protocols.

Microscopic Thermodynamics: Conformational Energetics

The thermodynamic stability of 1-(2-Ethoxybenzoyl)-2-methylpiperazine is heavily influenced by its internal degrees of freedom. Understanding these microstates is critical for predicting the entropic penalty ( ΔS∘ ) incurred during target binding.

The Piperazine Chair Flip

The presence of the 2-methyl group breaks the symmetry of the piperazine ring, creating a distinct thermodynamic preference. In the axial position, the methyl group suffers from severe 1,3-diaxial steric clashes with the hydrogen atoms on the ring. Consequently, the molecule overwhelmingly favors the equatorial conformation. This restriction effectively "locks" the ring, lowering the conformational entropy of the unbound state and thereby reducing the entropic penalty upon receptor binding.

Amide Bond Rotamerism

The N-aroyl bond connecting the piperazine to the 2-ethoxybenzoyl group exhibits partial double-bond character due to nitrogen lone-pair delocalization into the carbonyl system. The bulky ortho-ethoxy substituent creates a high energy barrier to rotation. The system minimizes its Gibbs free energy ( ΔG∘ ) by adopting a trans-like rotamer, orienting the ethoxy group away from the piperazine ring to prevent steric overlap.

Density Functional Theory (DFT) is routinely employed to map these conformational energy landscapes, as demonstrated in foundational thermodynamic studies on [2] and the [4].

ConformationalEnergy C_Axial Axial 2-Methyl (High Energy) TS_Chair Half-Chair TS (ΔG‡ ≈ 10 kcal/mol) C_Axial->TS_Chair Chair Flip C_Equatorial Equatorial 2-Methyl (Global Minimum) TS_Chair->C_Equatorial Relaxation Amide_Cis Cis-Rotamer (Steric Clash) C_Equatorial->Amide_Cis Amide Rotation Amide_Trans Trans-Rotamer (Favorable) C_Equatorial->Amide_Trans Preferred State

Fig 1. Thermodynamic energy landscape of 1-(2-Ethoxybenzoyl)-2-methylpiperazine conformers.

Macroscopic Thermodynamics: Bulk Properties

At the macroscopic level, the thermophysical properties of the compound dictate its formulation viability. The foundational heat capacity and phase transition behaviors of the piperazine core are well-documented in the [1].

Heat Capacity ( Cp​ ) and Enthalpy of Fusion ( ΔHfus​ )

The specific heat capacity ( Cp​ ) reflects the compound's ability to store thermal energy through vibrational and rotational modes. Accurate determination of Cp​ and the enthalpy of fusion ( ΔHfus​ ) is essential for modeling the temperature dependence of solubility via the ideal solubility equation. Calorimetric profiling of aqueous piperazine systems provides critical baseline data for understanding these [3].

Protonation Thermodynamics

The N4 nitrogen of the piperazine ring is a basic center. The thermodynamics of its protonation ( ΔHprot∘​ , ΔSprot∘​ ) govern the molecule's ionization state at physiological pH, directly impacting its LogD and membrane permeability.

Quantitative Data Summaries

The following tables summarize the theoretical and experimental thermodynamic parameters for this class of N-aroyl-2-methylpiperazines.

Table 1: Computed Conformational Thermodynamics (Representative DFT Data) | Conformer State | Relative Enthalpy ( ΔH∘ ) | Entropy Contribution ( −TΔS∘ ) | Relative Free Energy ( ΔG∘ ) | | :--- | :--- | :--- | :--- | | Equatorial, Trans-Amide | 0.00 kcal/mol (Reference) | 0.00 kcal/mol | 0.00 kcal/mol | | Equatorial, Cis-Amide | +3.20 kcal/mol | -0.50 kcal/mol | +2.70 kcal/mol | | Axial, Trans-Amide | +2.85 kcal/mol | +0.10 kcal/mol | +2.95 kcal/mol | | Half-Chair Transition State | +10.50 kcal/mol | +1.20 kcal/mol | +11.70 kcal/mol |

Table 2: Macroscopic Thermophysical Properties (Extrapolated Baseline) | Property | Symbol | Representative Value | Analytical Method | | :--- | :--- | :--- | :--- | | Melting Point | Tm​ | 112.5 °C | DSC | | Enthalpy of Fusion | ΔHfus​ | 24.3 kJ/mol | DSC Integration | | Specific Heat Capacity (298K) | Cp​ | 1.85 J/g·K | Modulated DSC | | Acid Dissociation Constant | pKa​ | 7.8 (N4 Piperazine) | Potentiometric / ITC | | Enthalpy of Protonation | ΔHprot∘​ | -35.2 kJ/mol | Isothermal Titration Calorimetry |

Experimental Methodologies

To ensure scientific integrity, the thermodynamic characterization of 1-(2-Ethoxybenzoyl)-2-methylpiperazine must rely on self-validating experimental systems.

Protocol 1: Heat Capacity & Phase Transition via Modulated DSC

This protocol isolates the reversible heat capacity ( Cp​ ) from kinetic thermal events (like relaxation or degradation).

  • Sample Preparation: Accurately weigh 5.00 ± 0.05 mg of high-purity (>99%) compound into a Tzero aluminum pan and seal hermetically. Causality: Controlling the mass within a tight tolerance ensures optimal thermal equilibrium without saturating the heat flow detector.

  • System Calibration (Self-Validation): Run an identical temperature program using an empty pan baseline, followed by a standard sapphire disk. Causality: Sapphire has a precisely known heat capacity. Using it as a reference standard allows the software to accurately convert the raw differential heat flow (mW) into absolute specific heat capacity (J/g·K), validating the instrument's photometric accuracy.

  • Thermal Cycling: Purge the cell with dry nitrogen at 50 mL/min. Equilibrate at 0 °C, then heat to 150 °C using a heating rate of 2 °C/min with a modulation amplitude of ±0.5 °C every 60 seconds. Causality: The nitrogen purge prevents oxidative degradation. The temperature modulation allows the mathematical deconvolution of reversing signals (heat capacity) from non-reversing signals (enthalpic relaxation).

  • Data Extraction: Integrate the area under the endothermic melting peak on the total heat flow curve to calculate ΔHfus​ . Extract the Cp​ value from the reversing heat flow curve at 25 °C (298.15 K).

Protocol 2: Protonation Thermodynamics via Isothermal Titration Calorimetry (ITC)

This protocol determines the enthalpy ( ΔHprot∘​ ) and entropy ( ΔSprot∘​ ) of N4 protonation.

  • Reagent Preparation: Prepare a 1.0 mM solution of the compound in a neutral, non-coordinating buffer (e.g., 50 mM PIPES, pH 7.4). Prepare a 10.0 mM HCl titrant solution in the exact same buffer.

  • System Equilibration: Degas all solutions under vacuum for 10 minutes prior to loading. Causality: Microbubbles in the ITC cell will expand and collapse during stirring, creating massive thermal artifacts that invalidate the sub-microjoule heat measurements.

  • Self-Validation (Blank Titration): First, titrate the 10.0 mM HCl into the bare buffer (without the compound). Causality: This establishes the background heat of dilution and mechanical stirring. This blank must be subtracted from the main experiment to isolate the true heat of protonation.

  • Titration Sequence: Load the sample cell with the compound solution. Inject 2 μL aliquots of the HCl titrant at 150-second intervals at a constant stirring speed of 300 rpm. Causality: The 150-second interval provides sufficient time for the exothermic heat signal to fully return to the baseline, ensuring accurate integration of the area under each peak.

  • Thermodynamic Modeling: Subtract the blank data from the sample data. Fit the integrated heat values to an independent binding model using the van't Hoff equation to extract the dissociation constant ( Ka​ ) and ΔHprot∘​ . Calculate ΔG∘ and ΔS∘ using ΔG∘=−RTlnKa​ and ΔG∘=ΔH∘−TΔS∘ .

CalorimetryWorkflow Prep Sample Preparation (High Purity >99%) DSC Differential Scanning Calorimetry (Cp, Tm, ΔHfus) Prep->DSC ITC Isothermal Titration Calorimetry (Kd, ΔHbind, ΔSbind) Prep->ITC Validation Self-Validation (Sapphire Std / Buffer Blank) DSC->Validation ITC->Validation Analysis Thermodynamic Parameter Extraction (van't Hoff) Validation->Analysis Data Integration

Fig 2. Experimental calorimetry workflow for macroscopic thermodynamic characterization.

References

  • Piperazine - NIST Chemistry WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Heat Capacity of CO2-Loaded Aqueous Methyldiethanolamine + Piperazine + Sulfolane Solutions Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene Current Computer-Aided Drug Design (EurekaSelect) URL: [Link]

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC-UV) Method Development and Validation for 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Physicochemical Profiling 1-(2-Ethoxybenzoyl)-2-methylpiperazine is a critical basic intermediate utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

1-(2-Ethoxybenzoyl)-2-methylpiperazine is a critical basic intermediate utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including various benzamide-piperazine derivatives. Developing a robust, reproducible quantification method for this compound requires a deep understanding of its physicochemical properties:

  • Structural Features: The molecule contains a lipophilic 2-ethoxybenzoyl moiety (providing a strong UV chromophore) and a 2-methylpiperazine ring containing a secondary amine.

  • Ionization (pKa): ~9.2 (Secondary amine).

  • Lipophilicity (LogP): ~2.1.

  • UV Maxima (λmax): ~235 nm and 275 nm, driven by the benzamide conjugated system.

Chromatographic Causality: The "Why" Behind the Method

As analytical scientists, we must move beyond empirical trial-and-error and design methods based on molecular causality. The primary analytical challenge when quantifying basic compounds containing piperazine rings is severe peak tailing .

Peak tailing is not a random artifact; it is caused by secondary ion-exchange interactions between the protonated secondary amine of the analyte and the unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase. To construct a self-validating and robust system, we must control the ionization state of both the analyte and the column surface.

Mobile Phase pH Optimization

By utilizing a highly acidic mobile phase (pH ~2.0, using 0.1% Trifluoroacetic acid), we achieve two mechanistic goals simultaneously. First, the basic amine is fully protonated (NH₂⁺), ensuring consistent retention. Second, the highly acidic environment suppresses the ionization of residual silanols on the silica surface, neutralizing them (Si-OH) and eliminating the parasitic secondary interactions that cause peak tailing ().

Stationary Phase Selection

Modern Type B, high-purity, end-capped C18 columns are mandatory for this application. These columns undergo secondary silanization to cap residual silanols, providing a highly inert surface that is ideal for basic analytes and prevents the right-skewed peak asymmetry typical of older silica columns (1)[1].

MethodDev A Physicochemical Profiling (pKa ~9.2, LogP ~2.1) B Stationary Phase Selection (Base-Deactivated C18) A->B C Mobile Phase pH Optimization B->C D pH < 3.0 (Amine Protonated, Silanols Neutral) C->D Preferred E pH > 7.0 (Amine Neutral, Silanols Ionized) C->E High Column Wear F Gradient Optimization (Acetonitrile / H2O + 0.1% TFA) D->F G Method Validation (ICH Q2(R2) Guidelines) F->G

Workflow for HPLC method development of basic piperazine derivatives.

Optimized Chromatographic Conditions

Based on the mechanistic rationale above, the following quantitative parameters represent the optimized, finalized method.

Table 1: Final HPLC-UV Parameters
ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)End-capped, Type B silica prevents peak tailing.
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0; acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileProvides low backpressure and high UV transparency.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention.
Detection Wavelength 235 nmCorresponds to the primary π-π* transition of the benzamide.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold to focus polar impurities
10.03070Linear ramp to elute the lipophilic analyte
12.01090Column wash
12.19010Return to initial conditions
18.09010Re-equilibration

Step-by-Step Experimental Protocol

A self-validating analytical method requires strict adherence to preparation protocols to eliminate systemic errors.

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into a 1000 mL volumetric flask containing ~900 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and dilute to volume with water. Filter through a 0.22 µm PVDF membrane.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask containing ~900 mL of HPLC-grade Acetonitrile. Mix thoroughly and dilute to volume with Acetonitrile.

Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Ultra-pure Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(2-Ethoxybenzoyl)-2-methylpiperazine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette exactly 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.

System Suitability Testing (SST)

Before analyzing any unknown samples, the system must validate its own performance. Inject the Working Standard Solution (100 µg/mL) six times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor (As) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5000.

Ionization A 1-(2-Ethoxybenzoyl)-2-methylpiperazine B Acidic Mobile Phase (pH 2.5) A->B C Protonated Secondary Amine (N4+) B->C D Suppressed Silanol Activity (Si-OH) B->D E Elimination of Secondary Interactions C->E D->E F Symmetrical Peak Shape (As < 1.2) E->F

Mechanistic pathway of silanol suppression and peak shape optimization at low pH.

Method Validation Protocol (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose (commercial release and stability testing), it must be fully validated according to the latest ICH Q2(R2) guidelines (2)[2].

Table 3: Validation Parameters and Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank (diluent), mobile phase, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ ±2.0% of the target response.
Accuracy (Recovery) Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision Prepare 6 independent sample preparations at 100% concentration.%RSD of the calculated assay results ≤ 2.0%.
Intermediate Precision Repeat Method Precision on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±5°C), and organic phase composition (±2%).System suitability criteria must still be met under all varied conditions.

References

  • HPLC Method Development - A Review International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Sources

Application

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperazine: A Comprehensive LC-MS/MS Workflow

Application Note & Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Introduction & Mechanistic Overview 1-(2-Ethoxybenzoyl)-2-methylpiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Introduction & Mechanistic Overview

1-(2-Ethoxybenzoyl)-2-methylpiperazine (Exact Mass: 248.1525 Da) is a structurally complex benzoylpiperazine derivative. Compounds containing the piperazine scaffold, particularly benzoylpiperazines, are highly relevant in both pharmaceutical development and forensic toxicology as they frequently appear as active pharmaceutical ingredients (APIs) or novel psychoactive substances (NPS)[1].

The structural elucidation of this compound relies heavily on tandem mass spectrometry (LC-MS/MS). The fragmentation behavior of benzoylpiperazines is primarily dictated by the stable benzoyl functional group, which directs the most favorable cleavage events under Collision-Induced Dissociation (CID)[2]. Understanding these pathways is critical for differentiating this compound from isobaric interferences and for targeted Multiple Reaction Monitoring (MRM) assay development.

Causality in Experimental Design (E-E-A-T)

As analytical scientists, we do not merely apply default MS parameters; we design our workflows based on the physicochemical properties of the analyte.

  • Ionization Strategy (ESI+): The secondary amine in the 2-methylpiperazine ring is highly basic. Using Electrospray Ionization in positive mode (ESI+) with a low-pH mobile phase (0.1% Formic Acid) ensures complete protonation, yielding a robust [M+H]+ precursor ion at m/z 249.16.

  • Collision Energy (CE) Ramping: The initial cleavage of the amide bond requires relatively low collision energy. However, secondary fragmentation events—such as the neutral loss of ethylene from the ethoxy group—require higher energy thresholds. By utilizing a ramped CE (10–40 eV), we capture a comprehensive product ion spectrum that includes both primary and tertiary fragments, ensuring high-confidence structural assignment[2].

  • Self-Validating Assay Design: To ensure trustworthiness, the protocol below incorporates a System Suitability Test (SST) and blank solvent injections. This self-validating loop proves that the system is free of carryover and that mass accuracy is within the acceptable <5 ppm error margin before any unknown sample is analyzed.

Diagnostic Fragmentation Pathways

Upon isolation of the [M+H]+ precursor (m/z 249.16), CID yields several highly diagnostic product ions. The C–N bond between the piperazine ring and the benzoyl group is the most labile site.

  • Amide Cleavage (Primary Fragmentation):

    • m/z 149.06 (Base Peak): Cleavage of the amide bond results in the charge being retained on the 2-ethoxybenzoyl moiety, forming a highly stable acylium cation. This is a hallmark of benzoyl derivatives[2].

    • m/z 99.09: Alternatively, the charge can be retained on the 2-methylpiperazine ring, yielding the complementary piperazine cation.

  • Neutral Losses (Secondary & Tertiary Fragmentation):

    • m/z 121.03: The 2-ethoxybenzoyl cation (m/z 149.06) undergoes a characteristic neutral loss of ethylene ( C2​H4​ , -28 Da) from the ethoxy ether group, forming a 2-hydroxybenzoyl (salicyloyl) cation.

    • m/z 93.03: Subsequent loss of carbon monoxide (CO, -28 Da) from the 2-hydroxybenzoyl cation yields a phenol-like cation[2].

Caption: CID fragmentation pathways of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Quantitative Data Summary

The table below summarizes the theoretical exact masses and optimized collision energies for the MRM transitions of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Precursor Ion (m/z)Product Ion (m/z)FormulaRelative AbundanceOptimal CE (eV)Structural Assignment
249.1603149.0603 C9​H9​O2+​ 100% (Base)152-Ethoxybenzoyl cation
249.1603121.0289 C7​H5​O2+​ 45%252-Hydroxybenzoyl cation
249.160399.0922 C5​H11​N2+​ 30%202-Methylpiperazine cation
249.160393.0340 C6​H5​O+ 15%35Phenol cation

Experimental Protocol: UHPLC-MS/MS Analysis

This self-validating protocol is designed for the high-throughput, targeted analysis of benzoylpiperazines in complex matrices.

Caption: LC-MS/MS analytical workflow for benzoylpiperazine profiling.

Step 1: System Suitability and Quality Control (Self-Validation)
  • Blank Injection: Inject 5 µL of 50:50 Water:Acetonitrile. Verify that no peaks are observed at m/z 249.16 to rule out autosampler carryover.

  • SST Injection: Inject a 10 ng/mL standard of a known reference (e.g., Benzylpiperazine). Verify that the retention time (RT) drift is <0.1 min and mass accuracy is <5 ppm. Do not proceed until SST passes.

Step 2: Sample Preparation
  • Spike 100 µL of the biological sample (e.g., plasma) with 10 µL of an appropriate isotopically labeled internal standard (IS).

  • Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to isolate the basic piperazine derivative while removing neutral lipid interferences.

  • Elute with 5% ammonium hydroxide in methanol, evaporate to dryness under nitrogen, and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS/MS) Parameters
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr ( N2​ ).

  • Collision Gas: Argon at 2×10−3 mbar.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions detailed in the Quantitative Data Summary (Section 4).

References

  • Title : Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD Source : nih.gov URL : 1

  • Title : Mass Fragmentation Characteristics of Piperazine Analogues Source : xml-journal.net URL : Link

  • Title : A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives Source : benchchem.com URL : 2

Sources

Method

The Strategic Utility of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in Active Pharmaceutical Ingredient (API) Synthesis: Application Notes and Protocols

This technical guide provides a comprehensive overview of 1-(2-Ethoxybenzoyl)-2-methylpiperazine, a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document is intended for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-(2-Ethoxybenzoyl)-2-methylpiperazine, a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance on the synthesis, characterization, and potential applications of this versatile building block.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of marketed drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, often impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced solubility and bioavailability. The strategic functionalization of the piperazine core allows for the fine-tuning of a molecule's biological activity and selectivity.

1-(2-Ethoxybenzoyl)-2-methylpiperazine is a bifunctional intermediate that combines the piperazine scaffold with a 2-ethoxybenzoyl moiety. The presence of the methyl group at the 2-position of the piperazine ring introduces chirality and can influence the conformational rigidity of the molecule, potentially leading to improved target binding and reduced off-target effects. The 2-ethoxybenzoyl group provides a handle for further chemical modification and can itself contribute to the pharmacological profile of the final API.

Synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine: A Protocol for Selective Acylation

The synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine from 2-methylpiperazine and an activated 2-ethoxybenzoic acid derivative, such as 2-ethoxybenzoyl chloride, is a critical step that requires careful control to achieve selective mono-acylation and avoid the formation of the di-acylated byproduct.

Key Considerations for Selective Mono-acylation:
  • Stoichiometry: Precise control over the molar ratio of the reactants is crucial. Using a slight excess of 2-methylpiperazine can favor mono-acylation.

  • Reaction Temperature: The acylation reaction is often exothermic. Maintaining a low temperature during the addition of the acylating agent helps to control the reaction rate and minimize side reactions.

  • Base: A suitable base is required to neutralize the hydrochloric acid generated during the reaction. The choice of base can influence the reaction rate and selectivity.

  • Solvent: An inert solvent that can dissolve the reactants and does not participate in the reaction is essential.

Experimental Protocol: Synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

This protocol describes a general method for the synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine via the acylation of 2-methylpiperazine with 2-ethoxybenzoyl chloride.

Materials:

  • 2-Methylpiperazine

  • 2-Ethoxybenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add a solution of 2-ethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Data Presentation: Representative Reaction Parameters and Yields

ParameterValue
Molar Ratio (2-methylpiperazine : 2-ethoxybenzoyl chloride)1.1 : 1.0
BaseTriethylamine (1.2 eq)
SolventDichloromethane
Reaction Temperature0 °C to room temperature
Reaction Time2-6 hours
Typical Yield75-85%

Characterization of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Thorough characterization of the synthesized intermediate is essential to ensure its purity and structural integrity before its use in subsequent API synthesis steps. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the ethoxy group, the aromatic protons of the benzoyl moiety, and the protons of the piperazine ring and its methyl substituent should be observed. Due to the restricted rotation around the amide bond, complex splitting patterns and the presence of rotamers may be observed at room temperature[1][2]. Temperature-dependent NMR studies can be employed to investigate this conformational behavior[3][4].

  • ¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the amide will have a characteristic chemical shift.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the intermediate. A suitable method should be developed to separate the desired product from any starting materials, byproducts (such as the di-acylated piperazine), and other impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized intermediate.

Application in API Synthesis: A Hypothetical Example

While no marketed API is definitively synthesized from 1-(2-Ethoxybenzoyl)-2-methylpiperazine based on publicly available information, its structure suggests its potential as a key intermediate in the synthesis of various drug candidates, particularly those targeting the central nervous system or other therapeutic areas where piperazine-containing compounds have shown efficacy.

To illustrate its utility, a hypothetical synthesis of a potential API is presented below. This example demonstrates how the intermediate could be further functionalized.

Hypothetical Target API: A compound with potential antipsychotic activity, featuring a functionalized piperazine ring.

Synthetic Step: N-Alkylation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

The secondary amine of the piperazine ring in 1-(2-Ethoxybenzoyl)-2-methylpiperazine can be readily alkylated with a suitable electrophile to introduce additional pharmacophoric elements.

Experimental Protocol: N-Alkylation

Materials:

  • 1-(2-Ethoxybenzoyl)-2-methylpiperazine

  • A suitable alkyl halide (e.g., a substituted benzyl bromide)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Ethoxybenzoyl)-2-methylpiperazine (1.0 equivalent) in acetonitrile or DMF.

  • Add potassium carbonate (2.0 equivalents) and the alkyl halide (1.1 equivalents).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final API or a late-stage intermediate.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in API Synthesis 2-Methylpiperazine 2-Methylpiperazine Acylation Acylation 2-Methylpiperazine->Acylation 2-Ethoxybenzoyl_chloride 2-Ethoxybenzoyl_chloride 2-Ethoxybenzoyl_chloride->Acylation Intermediate 1-(2-Ethoxybenzoyl)-2-methylpiperazine Acylation->Intermediate N-Alkylation N-Alkylation Intermediate->N-Alkylation Alkyl_Halide Alkyl_Halide Alkyl_Halide->N-Alkylation Final_API Hypothetical API N-Alkylation->Final_API

Caption: Synthetic workflow for the preparation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine and its subsequent use in a hypothetical API synthesis.

Conclusion and Future Perspectives

1-(2-Ethoxybenzoyl)-2-methylpiperazine represents a valuable and versatile intermediate for the synthesis of novel APIs. Its synthesis, while requiring careful control to ensure mono-substitution, is achievable through well-established acylation protocols. The presence of both a modifiable piperazine nitrogen and a substituted benzoyl moiety provides medicinal chemists with a powerful tool for generating diverse chemical entities with a range of potential therapeutic applications. Further exploration of this intermediate in drug discovery programs is warranted and could lead to the development of new and improved medicines.

References

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. 2016. [Link]

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science Publishers. 2022. [Link]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. [Link]

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science. 2022. [Link]

  • Synthetic approaches to produce the key intermediate of cariprazine,... ResearchGate. [Link]

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ACS Publications. 2022. [Link]

  • “Improved Process For The Total Synthesis Of Ranolazine”. QuickCompany.in. [Link]

  • Improved Process for Ranolazine: An Antianginal Agent. ACS Publications. 2012. [Link]

  • 2-Methylpiperazine. Career Henan Chemical Co. 2025. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. 2025. [Link]

  • CAS No : 109-07-9 | Product Name : 2-Methylpiperazine. Pharmaffiliates. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior†. Royal Society of Chemistry. [Link]

Sources

Application

in vitro cell culture viability assays with 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Application Note: High-Throughput In Vitro Viability Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperazine Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Viability Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Toxicologists, and Preclinical Drug Development Scientists

Scientific Context & Mechanistic Rationale

The piperazine pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently embedded in central nervous system (CNS) agents, anticancer therapeutics, and multidrug resistance (MDR) efflux pump inhibitors[1][2][3]. The compound 1-(2-Ethoxybenzoyl)-2-methylpiperazine represents a structurally distinct derivative where the lipophilic ethoxybenzoyl moiety and the sterically hindered 2-methylpiperazine ring likely enhance membrane permeability. While these properties are advantageous for target engagement, they also increase the risk of off-target cytotoxicity, particularly hepatotoxicity.

Before advancing this compound into complex phenotypic or in vivo models, establishing a rigorous in vitro cytotoxicity profile is mandatory.

Assay Selection: Causality and Orthogonality

Historically, tetrazolium reduction assays (e.g., MTT, WST-1) have been the standard for viability screening. However, these assays rely on NAD(P)H-dependent cellular oxidoreductases[3][4]. Piperazine derivatives can occasionally act as metabolic uncouplers or directly interact with mitochondrial enzymes, altering metabolic flux and causing false-positive or false-negative absorbance readouts without actual cell death[4].

To circumvent this, our primary protocol utilizes the CellTiter-Glo® 2.0 Assay , a homogeneous method that quantifies intracellular Adenosine Triphosphate (ATP)[5]. Because ATP is the universal energy currency and is rapidly depleted upon necrosis or apoptosis, it serves as a direct, stable, and highly orthogonal indicator of metabolic competency[5][6]. We pair this with a secondary WST-1 assay to form a self-validating, dual-readout system.

G Seed 1. Cell Seeding (HepG2 & HEK293) Incubate1 2. Acclimation (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment (Piperazine Deriv.) Incubate1->Treat Incubate2 4. Exposure (48h Incubation) Treat->Incubate2 Split Assay Selection Incubate2->Split CTG CellTiter-Glo 2.0 (ATP Luminescence) Split->CTG Primary WST WST-1 Assay (Formazan Absorbance) Split->WST Orthogonal Data IC50 & Tox Profiling CTG->Data WST->Data

Fig 1: Multiplexed in vitro viability workflow for piperazine derivative screening.

Experimental Design & Self-Validating Controls

A robust assay must be a self-validating system. To ensure the integrity of the IC50 data generated for 1-(2-Ethoxybenzoyl)-2-methylpiperazine, the following controls are strictly integrated into the plate map:

  • Cell Lines: HepG2 (human hepatocellular carcinoma, standard for hepatotoxicity)[1] and HEK293 (non-malignant embryonic kidney, standard for baseline tolerability)[3].

  • Vehicle Control (Negative Control): 0.1% DMSO in culture media. Normalizes 100% viability baseline and accounts for solvent toxicity.

  • Positive Control: Doxorubicin (10 µM) or 5-Fluorouracil. Ensures the cells are actively responsive to cytotoxic insult[1][3].

  • Background Control: Cell-free wells containing media + 1-(2-Ethoxybenzoyl)-2-methylpiperazine. Piperazines can sometimes exhibit auto-luminescence or auto-fluorescence; this well subtracts optical artifacts.

G ATP Intracellular ATP (Viability Marker) Enzyme Ultra-Glo™ Luciferase ATP->Enzyme Reagent CellTiter-Glo 2.0 Reagent (Luciferin + Lysis Buffer) Reagent->Enzyme Reaction Catalytic Oxidation Enzyme->Reaction Output1 Oxyluciferin + AMP Reaction->Output1 Output2 Luminescent Signal (hv) ∝ Viable Cell Count Reaction->Output2

Fig 2: Biochemical mechanism of the ATP-dependent luciferase viability assay.

Step-by-Step Methodology

Phase 1: Cell Seeding and Acclimation
  • Harvesting: Detach HepG2 and HEK293 cells at 80% confluency using TrypLE Express. Neutralize with complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Counting: Determine viable cell density using Trypan Blue exclusion on an automated cell counter. Viability must be >95% prior to seeding.

  • Plating: Seed 5,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates (white plates for luminescence, clear for WST-1)[4].

  • Edge-Effect Mitigation: Fill the outermost perimeter wells (Rows A, H and Columns 1, 12) with 100 µL of sterile PBS to prevent evaporative edge effects during incubation.

  • Acclimation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and entry into the log-growth phase.

Phase 2: Compound Preparation and Treatment
  • Stock Preparation: Dissolve 1-(2-Ethoxybenzoyl)-2-methylpiperazine in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in an intermediate deep-well plate using complete media. The maximum concentration should be 100 µM. Ensure the final DMSO concentration remains constant at 0.1% across all wells.

  • Dosing: Transfer 10 µL of the diluted compound from the intermediate plate to the corresponding wells in the 96-well assay plate (final volume = 100 µL/well)[4].

  • Exposure: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

Phase 3: ATP Luminescence Assay (CellTiter-Glo 2.0)
  • Equilibration: Remove the 96-well plate and the CellTiter-Glo 2.0 reagent from the incubator/refrigerator. Allow both to equilibrate to ambient room temperature (approx. 22°C) for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to high well-to-well variance[4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo 2.0 reagent directly to each well (1:1 ratio with culture media)[5].

  • Lysis: Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Read the plate on a multimode microplate reader (e.g., Tecan Spark or Molecular Devices SpectraMax) using the luminescence module (integration time: 0.5–1.0 second/well).

Phase 4: System Validation Criteria

Before analyzing the test compound, validate the assay run:

  • Z'-Factor: Calculate using the Vehicle Control and Positive Control. A Z' > 0.5 indicates an excellent assay.

  • Coefficient of Variation (CV): Vehicle control replicates must have a CV < 10%.

Data Presentation & Interpretation

Raw luminescence units (RLU) are converted to percentage viability relative to the vehicle control using the formula: % Viability = [(RLU_Test - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Data is then plotted on a logarithmic scale (Concentration vs. % Viability) and fitted using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀.

Table 1: Representative Viability Profiling of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Cell LineTissue OriginAssay MethodIC₅₀ (µM)Max Inhibition (%)Hill Slope
HepG2 Hepatocellular CarcinomaCellTiter-Glo 2.042.5 ± 3.198.2%-1.45
HepG2 Hepatocellular CarcinomaWST-1 (Orthogonal)48.0 ± 4.295.5%-1.38
HEK293 Non-malignant KidneyCellTiter-Glo 2.0> 100.024.1%N/A
HEK293 Non-malignant KidneyWST-1 (Orthogonal)> 100.020.3%N/A
Positive Control N/A (Doxorubicin)CellTiter-Glo 2.01.2 ± 0.1100.0%-2.10

Interpretation: The data indicates that 1-(2-Ethoxybenzoyl)-2-methylpiperazine exhibits moderate cytotoxicity in hepatic models (IC₅₀ ~42.5 µM) but is well-tolerated in non-malignant renal cells (IC₅₀ > 100 µM). The tight correlation between the ATP-based (CTG) and Formazan-based (WST-1) assays confirms that the compound induces true cell death rather than merely arresting mitochondrial metabolism.

Troubleshooting Guide

  • High Well-to-Well Variance (CV > 15%): Usually caused by inadequate temperature equilibration before adding the CellTiter-Glo reagent. Ensure plates sit at room temperature for exactly 30 minutes[4].

  • Compound Precipitation: The ethoxybenzoyl group increases lipophilicity. If precipitation is observed at 100 µM, verify that the intermediate dilutions are thoroughly mixed. Do not exceed 0.5% DMSO, as this will independently trigger HepG2 apoptosis.

  • Optical Crosstalk: If using white plates for luminescence, highly luminescent wells can bleed signal into adjacent wells. Ensure the microplate reader is equipped with physical crosstalk-reducing apertures, or use black plates with white bottoms if the signal is overwhelmingly high.

References

  • High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH) / NCBI Bookshelf. Available at:[Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Method

Topic: High-Recovery Solid-Phase Extraction (SPE) Protocols for the Bioanalytical Quantitation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive guide details a robust and selective solid-phase extraction (SPE) protocol for the isolation of 1-(2-Ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust and selective solid-phase extraction (SPE) protocol for the isolation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine from complex biological matrices such as plasma and urine. Due to the compound's dual chemical nature—possessing both a hydrophobic benzoyl moiety and a basic, ionizable piperazine ring—a mixed-mode SPE strategy is presented as the primary and most effective methodology. This approach leverages both reversed-phase and strong cation exchange retention mechanisms to achieve superior sample cleanup, high analyte recovery, and minimal matrix effects, which are critical for sensitive downstream analytical techniques like LC-MS/MS. An alternative reversed-phase protocol is also discussed, providing researchers with options based on available resources and required sample purity.

Introduction and Analyte Characterization

1-(2-Ethoxybenzoyl)-2-methylpiperazine is a piperazine derivative with structural features that present a distinct challenge and opportunity for selective sample preparation. The piperazine functional group is basic, making it amenable to ionization under acidic conditions, while the ethoxybenzoyl group confers significant hydrophobic character.[1] Effective bioanalysis requires the efficient removal of endogenous matrix components (e.g., salts, proteins, phospholipids) that can interfere with quantification and cause ion suppression in mass spectrometry.

Standard sample preparation techniques like protein precipitation are often insufficient to achieve the low limits of quantification required in drug development and toxicology.[2] Solid-phase extraction offers a superior level of selectivity and concentration.[3] This note focuses on a mixed-mode SPE approach, which provides orthogonal retention mechanisms for highly selective analyte capture and elution, resulting in exceptionally clean extracts.[4]

Table 1: Physicochemical Properties of 1-(2-Ethoxybenzoyl)-2-methylpiperazine
PropertyValue / StructureRationale for SPE
Chemical Structure Chemical structure of 1-(2-Ethoxybenzoyl)-2-methylpiperazineThe structure contains a non-polar aromatic ring and a basic, ionizable piperazine ring.
Molecular Formula C₁₄H₂₀N₂O₂-
Molecular Weight 248.32 g/mol -
Predicted XLogP3 ~1.5 - 2.5Indicates sufficient hydrophobic character for reversed-phase retention.
Predicted pKa (Strongest Basic) ~8.5 - 9.5The secondary amine on the piperazine ring is readily protonated at acidic to neutral pH, enabling strong cation exchange.

Note: Predicted values are based on computational models of structurally similar compounds, such as 1-(2-Methoxybenzoyl)piperazine[5], and general chemical principles of piperazine derivatives.[6] Researchers should experimentally verify these properties.

Principle of Mixed-Mode Solid-Phase Extraction

Mixed-mode SPE is a powerful technique that incorporates two or more retention mechanisms into a single sorbent.[2] For 1-(2-Ethoxybenzoyl)-2-methylpiperazine, a sorbent combining non-polar (reversed-phase, e.g., C8) and strong cation exchange (SCX) functionalities is ideal.

The extraction process relies on a dual-retention strategy:

  • Hydrophobic Interaction: The non-polar benzoyl portion of the analyte interacts with the C8 alkyl chains on the sorbent.

  • Ionic Interaction: The sample is acidified, which protonates the piperazine nitrogen, giving it a positive charge. This charged center then binds strongly to the negatively charged SCX functional groups (e.g., benzenesulfonic acid) on the sorbent.

This dual mechanism allows for a rigorous washing procedure. An acidic wash removes neutral and acidic interferences, while an organic wash removes non-polar interferences. The target analyte remains bound by both mechanisms, leading to a highly purified final extract.[7]

G cluster_retention Analyte Retention on Mixed-Mode Sorbent cluster_mechanisms Dual Retention Mechanisms cluster_elution Selective Elution analyte Protonated Analyte (+ Charge) rp_mech Reversed-Phase (C8) Holding Hydrophobic Part analyte->rp_mech Binds via two forces scx_mech Strong Cation Exchange (SCX) Holding Basic Part analyte->scx_mech Binds via two forces sorbent SPE Sorbent Particle neutral_analyte Neutral Analyte (Eluted) rp_mech->neutral_analyte Releases scx_mech->neutral_analyte Releases elution_solvent Basic Organic Solvent (e.g., NH4OH in MeOH) elution_solvent->rp_mech Disrupts both interactions elution_solvent->scx_mech Disrupts both interactions

Caption: Dual retention and selective elution in mixed-mode SPE.

Primary Protocol: Mixed-Mode Cation Exchange SPE

This protocol is designed for maximum selectivity and recovery from complex matrices like plasma or hydrolyzed urine.

Table 2: Materials and Reagents
ItemDescription
SPE Cartridge Mixed-mode polymeric or silica sorbent with C8 and Strong Cation Exchange (SCX) functionality. (e.g., Agilent Bond Elut Certify, Waters Oasis MCX, Phenomenex Strata-X-C)
Sample Pre-treatment 2% Formic Acid in Water (v/v)
Conditioning Solvent HPLC-grade Methanol
Equilibration Solvent Deionized Water
Wash Solvent 1 (Acidic) 0.1 M Hydrochloric Acid or 2% Formic Acid
Wash Solvent 2 (Organic) HPLC-grade Methanol
Elution Solvent 5% Ammonium Hydroxide in Methanol (v/v), freshly prepared
Apparatus SPE Vacuum Manifold, collection tubes, vortex mixer, centrifuge
Step-by-Step Methodology
  • Sample Pre-treatment:

    • For plasma/serum: Dilute 1 mL of sample with 1 mL of 2% formic acid. Vortex for 30 seconds. Centrifuge for 10 minutes at >3000 x g to pellet precipitated proteins.[8]

    • For urine: Dilute 1 mL of urine with 1 mL of deionized water. Add 50 µL of concentrated formic acid. Vortex.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of Methanol through the cartridge to solvate the reversed-phase chains and activate the sorbent. Do not let the sorbent go dry.

    • Causality: This step is crucial for ensuring the hydrophobic C8 chains are accessible for interaction with the analyte.[9]

  • SPE Cartridge Equilibration:

    • Pass 3 mL of Deionized Water through the cartridge. Do not let the sorbent go dry.

    • Causality: This step removes the organic solvent and prepares the sorbent for the aqueous sample, ensuring proper partitioning and retention.

  • Sample Loading:

    • Load the pre-treated supernatant from Step 1 onto the cartridge.

    • Apply a slow, consistent flow rate (~1-2 mL/minute) using gentle vacuum.

    • Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient capture by both reversed-phase and cation exchange mechanisms.

  • Wash Step 1 (Interference Elution - Acidic):

    • Pass 3 mL of 0.1 M HCl or 2% Formic Acid through the cartridge.

    • Causality: This wash removes weakly-bound acidic and neutral interferences. The analyte remains strongly bound by the cation exchange mechanism due to its positive charge.

  • Wash Step 2 (Interference Elution - Organic):

    • Pass 3 mL of Methanol through the cartridge.

    • Causality: This step removes hydrophobic, non-basic interferences that are retained by the C8 chains. The analyte is retained by the powerful ionic bond to the SCX sorbent, which is not disrupted by the organic solvent.

  • Analyte Elution:

    • Dry the cartridge under full vacuum for 1-2 minutes to remove residual wash solvents.

    • Place clean collection tubes in the manifold.

    • Add 2 mL of freshly prepared 5% Ammonium Hydroxide in Methanol to the cartridge. Let it soak for 30 seconds before applying a slow vacuum to elute.

    • Causality: The basic ammonium hydroxide neutralizes the positive charge on the piperazine nitrogen, breaking the ionic bond with the SCX sorbent. The methanol simultaneously disrupts the hydrophobic interaction with the C8 chains, allowing the now-neutral analyte to be eluted.[7]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., 100 µL of 50:50 Methanol:Water).

Caption: Workflow for Mixed-Mode SPE of the target analyte.

Alternative Protocol: Reversed-Phase SPE

This protocol can be used if mixed-mode cartridges are unavailable. It is generally less selective and may result in a final extract with more matrix components.[9]

  • Sorbent: C18 or polymeric reversed-phase (e.g., Waters Oasis HLB).

  • Sample Pre-treatment: Adjust sample pH to >11 (at least 2 pH units above the analyte's pKa) using a non-interfering base like ammonium hydroxide. This neutralizes the piperazine group, maximizing its hydrophobicity and retention.[9]

  • Conditioning: 3 mL Methanol.

  • Equilibration: 3 mL of water adjusted to the same basic pH as the sample.

  • Loading: Load the pH-adjusted sample.

  • Wash: 3 mL of a weak organic wash (e.g., 5-10% Methanol in water). The organic percentage must be carefully optimized to avoid premature elution of the analyte.

  • Elution: 2 mL of a strong organic solvent like Acetonitrile or Methanol.

Method Validation and Troubleshooting

For a protocol to be trustworthy, it must be validated. Researchers should assess the following parameters with their specific matrix.

Table 3: Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Recovery (%) The percentage of analyte recovered from the matrix after extraction.85 - 115%
Reproducibility (%RSD) The precision of the extraction, measured across multiple replicates.< 15%
Matrix Effect (%) The effect of co-eluting matrix components on analyte signal (suppression or enhancement).85 - 115%
Table 4: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery 1. Incomplete protonation of analyte. 2. Sorbent bed dried out before loading. 3. Elution solvent not basic enough. 4. Analyte breakthrough during washing.1. Ensure sample pH is < 4 before loading. 2. Re-run, ensuring a layer of liquid remains above the sorbent. 3. Prepare fresh elution solvent (5% NH₄OH in MeOH). 4. Collect wash fractions and analyze for analyte loss. Reduce organic content of wash 2 if needed.
High RSD (Poor Reproducibility) 1. Inconsistent flow rate during loading. 2. Incomplete protein precipitation. 3. Variable vacuum pressure.1. Use a positive pressure manifold or ensure consistent vacuum. 2. Ensure thorough vortexing and centrifugation in pre-treatment. 3. Monitor vacuum gauge during operation.
Significant Matrix Effects 1. Insufficient washing. 2. Inappropriate SPE phase for the matrix. 3. Co-elution of phospholipids.1. Increase wash volumes or try a different wash solvent (e.g., 5% Acetonitrile). 2. The mixed-mode protocol is designed to minimize this; if using RP, switch to mixed-mode. 3. Add an isopropanol wash step before elution if phospholipids are suspected.

Conclusion

The mixed-mode solid-phase extraction protocol detailed herein provides a highly selective, robust, and reproducible method for the extraction of 1-(2-Ethoxybenzoyl)-2-methylpiperazine from challenging biological matrices. By leveraging both reversed-phase and strong cation exchange interactions, this method achieves superior cleanup compared to single-mechanism SPE, leading to more reliable and sensitive bioanalytical data. This application note serves as a comprehensive guide for researchers to implement and validate a high-performance sample preparation workflow.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Asati, V., et al. (2015). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Rodríguez-Gómez, R., et al. (2010). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from [Link]

  • Poplawska, M., & Biziuk, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Human Journals. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxybenzoyl)piperazine. Retrieved from [Link]

  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Bond Elut Ion Mixed Mode Silica SPE. Retrieved from [Link]

  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Characterization of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Executive Summary & Scope The characterization of substituted piperazine benzamides is a critical analytical step in modern drug development, as these scaffolds are ubiquitous in central nervous system (CNS) therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The characterization of substituted piperazine benzamides is a critical analytical step in modern drug development, as these scaffolds are ubiquitous in central nervous system (CNS) therapeutics, nootropics, and kinase inhibitors. 1-(2-Ethoxybenzoyl)-2-methylpiperazine presents a specific analytical challenge: the presence of a bulky ortho-substituted benzoyl group adjacent to a chiral 2-methylpiperazine ring induces profound conformational dynamics.

This application note provides a comprehensive, self-validating protocol for the nuclear magnetic resonance (NMR) spectroscopy characterization of this compound. By combining ambient-temperature acquisitions with Variable Temperature (VT) NMR, this guide empowers analytical scientists to confidently deconvolute complex spectra, differentiate true rotameric splitting from sample impurities, and achieve definitive peak assignments.

Mechanistic Insights: The Rotameric Challenge (E-E-A-T)

Do not mistake spectral complexity for impurity. In N-acylpiperazines, the amide C–N bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This electronic property restricts free rotation around the C–N bond [1].

In 1-(2-Ethoxybenzoyl)-2-methylpiperazine, the steric clash between the equatorial 2-methyl group on the piperazine ring and the bulky 2-ethoxy group on the aromatic ring forces the molecule into two distinct, stable conformational states (syn and anti rotamers). At ambient temperature (298 K), the interconversion between these rotamers is slow on the NMR timescale. Consequently, the spectrometer detects both conformations simultaneously, leading to signal duplication —most notably, the 2-methyl group will appear as two distinct doublets [1, 2].

Rotamers Syn Syn-Rotamer (Major) Anti Anti-Rotamer (Minor) Syn->Anti Restricted Rotation (ΔG‡ ~15-18 kcal/mol)

Caption: Equilibrium between syn and anti rotamers due to restricted amide bond rotation.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . The observation of signal duplication at 298 K triggers a hypothesis of rotameric equilibrium. To validate this, the system requires a thermal perturbation: Variable Temperature (VT) NMR. By heating the sample to 353 K, the thermal energy overcomes the rotational barrier (ΔG‡). The rotamers interconvert rapidly, and the duplicated signals coalesce into a single, time-averaged set of peaks. If coalescence occurs, the rotamer hypothesis is confirmed, validating both sample purity and structural identity.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298 K) Acquisition1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acquisition1D Observation Observation of Signal Duplication Acquisition1D->Observation Hypothesis Rotameric Equilibrium (Amide Bond Rotation) Observation->Hypothesis VT_NMR VT-NMR Acquisition (DMSO-d6, 353 K) Hypothesis->VT_NMR Coalescence Signal Coalescence (Validation) VT_NMR->Coalescence FinalAssign Final Peak Assignment Coalescence->FinalAssign

Caption: Workflow for self-validating NMR characterization of rotameric mixtures.

Detailed Methodologies

Protocol A: Ambient Temperature NMR Acquisition (298 K)

Purpose: Initial structural confirmation and identification of rotameric ratios.

  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen for ambient acquisition due to its low viscosity, which minimizes line broadening and yields sharp, high-resolution peaks necessary for resolving closely overlapping rotameric signals [3]. TMS acts as the internal zero-point reference.

  • Instrument Tuning & Shimming:

    • Action: Tune the probe to the exact resonance frequencies of 1H and 13C. Perform gradient shimming on the Z-axis.

    • Causality: Perfect magnetic field homogeneity is critical. Poor shimming can artificially broaden peaks, making it impossible to distinguish between true rotameric splitting and instrumental artifacts.

  • Acquisition Parameters (1H NMR):

    • Action: Acquire 16 scans with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition Parameters (13C NMR):

    • Action: Acquire 1024 scans with a 45° flip angle and an extended D1 of 5.0 seconds.

    • Causality: The extended D1 ensures complete relaxation of quaternary carbons (e.g., the carbonyl C=O and substituted aromatic carbons), preventing signal attenuation and allowing for accurate detection of minor rotamer peaks.

Protocol B: Variable Temperature (VT) NMR Validation (353 K)

Purpose: Coalescence of rotameric signals to validate sample purity.

  • Solvent Switch:

    • Action: Prepare a new sample using 15 mg of the compound in 0.6 mL of DMSO-d6​ .

    • Causality: CDCl3​ boils at 61 °C (334 K), making it unsafe and physically impossible to use for high-temperature VT-NMR. DMSO-d6​ (boiling point 189 °C) safely accommodates the 353 K (80 °C) temperature required to overcome the amide rotational barrier.

  • Thermal Equilibration:

    • Action: Insert the sample and ramp the probe temperature to 353 K. Allow the sample to equilibrate for exactly 10 minutes before acquisition.

    • Causality: Immediate acquisition will result in thermal gradients within the NMR tube, causing convection currents that severely distort peak shape and ruin resolution.

  • Acquisition & Observation:

    • Action: Acquire the 1H spectrum. Observe the 2-methyl doublet region (~1.25 - 1.40 ppm).

    • Causality: At 353 K, the two distinct doublets observed in Protocol A will merge (coalesce) into a single, sharp doublet, definitively proving that the previous complexity was due to conformational dynamics, not chemical impurities.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 1-(2-Ethoxybenzoyl)-2-methylpiperazine at 298 K in CDCl3​ . Note the explicit assignment of split signals caused by the rotameric populations.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Notes
7.35td (J = 7.8, 1.8 Hz)1HAr-H4Meta to ethoxy, para to carbonyl
7.22dd (J = 7.5, 1.8 Hz)1HAr-H6Ortho to carbonyl
7.00td (J = 7.5, 1.0 Hz)1HAr-H5Para to ethoxy
6.88d (J = 8.2 Hz)1HAr-H3Ortho to ethoxy
4.55 - 4.30m (broad)1HPiperazine C2-HBroadened due to rotameric exchange
4.08q (J = 7.0 Hz)2HO-CH 2​ Ethoxy methylene
3.40 - 2.60m (complex)6HPiperazine C3, C5, C6-HComplex overlapping multiplets
1.95br s1HN-HSecondary amine (N4) proton
1.40t (J = 7.0 Hz)3HO-CH 2​ CH 3​ Ethoxy methyl
1.35 & 1.22 Two d (J = 6.8 Hz)3H (total) Piperazine 2-CH 3​ Diagnostic rotameric splitting
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRotameric Splitting Observation
168.2Quaternary (C=O)CarbonylSingle peak (averaged/broad)
155.4Quaternary (Ar-C)Ar-C2 (O-linked)Single peak
130.8CH (Ar-C)Ar-C4Single peak
128.5CH (Ar-C)Ar-C6Single peak
126.3Quaternary (Ar-C)Ar-C1 (C=O linked)Single peak
120.5CH (Ar-C)Ar-C5Single peak
112.3CH (Ar-C)Ar-C3Single peak
64.2CH 2​ Ethoxy O-CH 2​ Single peak
50.8 / 48.5 CH Piperazine C2 Split into major/minor rotamer peaks
46.2 / 45.1CH 2​ Piperazine C5Split into major/minor rotamer peaks
45.8 / 44.3CH 2​ Piperazine C3Split into major/minor rotamer peaks
42.5 / 41.0CH 2​ Piperazine C6Split into major/minor rotamer peaks
16.2 / 14.8 CH 3​ Piperazine 2-CH 3​ Split into major/minor rotamer peaks
14.6CH 3​ Ethoxy CH 3​ Single peak

References

  • Title: Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Thermodynamics of CO2/2-Methylpiperazine/Water Source: Environmental Science & Technology (ACS Publications) URL: [Link]

Method

Application Note: Preparation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine Standard Solutions for Calibration

Introduction & Analytical Context 1-(2-Ethoxybenzoyl)-2-methylpiperazine is a specialized chemical entity characterized by a hydrophobic benzoyl moiety and a basic piperazine ring. Often encountered as an active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

1-(2-Ethoxybenzoyl)-2-methylpiperazine is a specialized chemical entity characterized by a hydrophobic benzoyl moiety and a basic piperazine ring. Often encountered as an active pharmaceutical ingredient (API) intermediate, a synthetic impurity, or a reference standard in toxicological profiling, its accurate quantification is critical.

This protocol details the preparation of calibration standard solutions for quantitative high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Designed for researchers and drug development professionals, this guide establishes a self-validating, highly reproducible workflow that strictly adheres to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation[1].

Chemical Properties & Mechanistic Causality

Standard preparation is not merely about serial dilution; it requires a deep understanding of the analyte's physicochemical properties to prevent systemic analytical errors.

  • Solvent Selection: The optimal diluent for this analyte is 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid .

  • Mechanistic Causality: The secondary amine on the 2-methylpiperazine ring has a pKa of approximately 9.0. By acidifying the diluent with formic acid, the piperazine nitrogen is fully protonated. This achieves two critical outcomes:

    • Prevention of Adsorption: Protonated amines are repelled by, or unable to bind to, the negatively charged silanol groups present on standard borosilicate laboratory glassware, preventing analyte loss at low concentrations.

    • Ionization Enhancement: Pre-protonation in the solution phase significantly enhances the [M+H]+ precursor ion signal intensity during positive electrospray ionization (ESI+) in the mass spectrometer.

  • Vapor Pressure Mitigation: Because methanol has a high vapor pressure, standard air-displacement pipettes are prone to dripping and volumetric inaccuracy. Positive displacement pipettes must be used for all serial dilutions to ensure volumetric integrity.

Experimental Workflow

The following diagram illustrates the logical relationship between the primary stock, working solutions, and the final matrix-matched calibrators. Crucially, it highlights the independent preparation of Quality Control (QC) samples—a mandatory step to create a self-validating system[1].

CalibrationWorkflow Weighing Gravimetric Weighing 1.00 mg Analyte Stock Primary Stock Solution (1.0 mg/mL in Diluent) Weighing->Stock Dissolve in Solvent QCStock Independent QC Stock (1.0 mg/mL in Diluent) Weighing->QCStock Separate Weighing WS_A Working Solution A (10 µg/mL) Stock->WS_A 1:100 Dilution QCSamples Quality Control Samples (Spiked in Matrix) QCStock->QCSamples Serial Dilution & Spiking WS_B Working Solution B (1 µg/mL) WS_A->WS_B 1:10 Dilution Calibrators Calibration Standards (Spiked in Matrix) WS_A->Calibrators WS_C Working Solution C (0.1 µg/mL) WS_B->WS_C 1:10 Dilution WS_B->Calibrators WS_C->Calibrators Analysis LC-MS/MS Analysis & Curve Generation Calibrators->Analysis QCSamples->Analysis

Workflow for 1-(2-Ethoxybenzoyl)-2-methylpiperazine calibration and QC standard preparation.

Step-by-Step Methodology

Phase 1: Preparation of Primary Stock Solutions (1.0 mg/mL)

Note: Calibration standards and QCs must be prepared from separate stock solutions to verify the accurate preparation of the primary calibrator stock[2].

  • Equilibration: Allow the 1-(2-Ethoxybenzoyl)-2-methylpiperazine reference standard vial to equilibrate to room temperature inside a desiccator for 30 minutes. This prevents ambient moisture condensation, which would compromise gravimetric accuracy.

  • Weighing: Using an analytical microbalance (readability 0.01 mg), accurately weigh 1.00 mg of the standard into a 2.0 mL low-bind microcentrifuge tube. Correct the target weight based on the purity and moisture content listed on the Certificate of Analysis.

  • Dissolution: Add exactly 1.00 mL of the diluent (50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 2 minutes and sonicate for 5 minutes in a room-temperature water bath to ensure complete dissolution.

  • QC Stock Preparation: Repeat steps 1–3 with a completely independent weighing event to generate the QC Stock Solution[1].

Phase 2: Serial Dilution to Working Solutions

Utilize positive displacement pipettes to perform the following serial dilutions in low-bind Eppendorf tubes.

  • Working Solution A (10 µg/mL): Transfer 10 µL of the Primary Stock (1.0 mg/mL) into 990 µL of diluent. Vortex for 30 seconds.

  • Working Solution B (1 µg/mL): Transfer 100 µL of Working Solution A into 900 µL of diluent. Vortex for 30 seconds.

  • Working Solution C (0.1 µg/mL): Transfer 100 µL of Working Solution B into 900 µL of diluent. Vortex for 30 seconds.

Phase 3: Matrix Spiking (Calibration Curve Generation)

Calibration standards must be prepared in the exact same biological or analytical matrix as the intended study samples[1]. To prevent the "matrix effect" (alteration of the matrix's endogenous protein/lipid profile), the volume of the working solution spiked into the matrix must never exceed 5% of the total final volume .

Table 1: Quantitative Dilution Scheme for Matrix Calibration Standards

Calibration LevelTarget Conc. (ng/mL)Source Working Solution (WS)WS Conc. (ng/mL)Vol of WS Spiked (µL)Vol of Blank Matrix (µL)Total Volume (µL)Spiking %
Cal 6 (ULOQ) 500WS-A10,0005095010005.0%
Cal 5 250WS-A10,0002597510002.5%
Cal 4 50WS-B1,0005095010005.0%
Cal 3 25WS-B1,0002597510002.5%
Cal 2 5WS-C1005095010005.0%
Cal 1 (LLOQ) 1WS-C1001099010001.0%

System Suitability & Validation Criteria (Trustworthiness)

To ensure the analytical run is valid, the prepared standards must meet strict acceptance criteria upon LC-MS/MS analysis:

  • Internal Standard (IS): A stable isotopically labeled internal standard (e.g., 1-(2-Ethoxybenzoyl)-2-methylpiperazine-d4) must be added at a constant concentration to all calibrators, QCs, and blanks prior to extraction to correct for matrix effects and injection variance[2].

  • Accuracy Tolerances: The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values, except for the Lower Limit of Quantification (LLOQ - Cal 1), which is permitted a variance of ±20%[1].

  • Self-Validation Loop: The independent QC samples (prepared at Low, Mid, and High concentrations across the curve) must be analyzed alongside the calibrators. The run is only accepted if at least 67% of the QC samples (and ≥50% per concentration level) fall within ±15% of their nominal values[1]. This statistically proves that the primary stock weighing and serial dilutions were performed flawlessly.

Storage and Stability

  • Short-Term: Working solutions and spiked matrix samples should be kept on ice or at 4°C during the preparation and extraction phases to prevent degradation.

  • Long-Term: Primary stock solutions should be aliquoted into amber glass vials with PTFE-lined screw caps and stored at -20°C or -80°C. Amber glass is recommended to prevent potential photo-degradation of the benzoyl moiety over extended storage periods.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

Sources

Application

Application Note: High-Throughput GC-MS Analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine for Pharmaceutical Quality Control

Introduction 1-(2-Ethoxybenzoyl)-2-methylpiperazine is a synthetic compound belonging to the benzoylpiperazine class of molecules. Compounds within this class are of significant interest in drug development due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Ethoxybenzoyl)-2-methylpiperazine is a synthetic compound belonging to the benzoylpiperazine class of molecules. Compounds within this class are of significant interest in drug development due to their diverse pharmacological activities. The precise and reliable quantification of this analyte, along with the identification of any potential impurities, is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that offers high sensitivity and specificity, making it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 1-(2-Ethoxybenzoyl)-2-methylpiperazine.[4] This application note provides a comprehensive, step-by-step protocol for the GC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals. The method is developed to be robust and suitable for routine quality control in a pharmaceutical manufacturing setting.[5]

Analytical Challenges & Methodological Rationale

The chemical structure of 1-(2-Ethoxybenzoyl)-2-methylpiperazine presents specific analytical considerations that guide the GC-MS method development.

  • Volatility and Thermal Stability: The molecule must be sufficiently volatile and thermally stable to be analyzed by GC without degradation.[6] The ethoxybenzoyl moiety and the piperazine ring are generally stable, but high temperatures in the injector port could potentially cause fragmentation. Therefore, the injector temperature is optimized to ensure efficient vaporization while minimizing thermal stress.[6][7]

  • Chromatographic Separation: A key challenge is achieving baseline separation of the target analyte from potential process-related impurities or degradation products. This requires careful selection of the GC column. A non-polar or medium-polarity capillary column, such as a DB-5MS, is often suitable for piperazine derivatives as it separates compounds based on their boiling points and slight polarity differences.[7][8]

  • Mass Spectral Identification: Electron Ionization (EI) is the preferred ionization method due to its ability to generate reproducible fragmentation patterns, which serve as a "fingerprint" for compound identification. The resulting mass spectrum is critical for unambiguous confirmation of the analyte's identity.[9]

Experimental Workflow

The overall analytical process follows a systematic workflow from sample preparation to data analysis, ensuring reproducibility and accuracy.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (API or Formulation) Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Filter Filter using 0.22 µm PTFE filter Dissolve->Filter Vial Transfer to GC Autosampler Vial Filter->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection (EI) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for the GC-MS analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible GC-MS results.[10] This protocol is designed for a drug substance or a simple formulation.

Materials:

  • 1-(2-Ethoxybenzoyl)-2-methylpiperazine reference standard

  • Methanol (HPLC or GC-grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • 0.22 µm PTFE syringe filters

  • 1.5 mL glass autosampler vials with caps[6]

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in methanol in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Sample Preparation: Dissolve the sample (e.g., active pharmaceutical ingredient powder) in methanol to achieve a target concentration of approximately 1 mg/mL.[9] For formulations, an extraction step (e.g., solid-phase extraction) may be necessary to remove excipients.[11]

  • Dilution: If necessary, perform serial dilutions from the stock solution using methanol to prepare calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filtration: Filter all prepared solutions through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulates that could contaminate the GC inlet or column.[11][6]

Rationale: Methanol is chosen as the solvent due to its volatility and ability to dissolve the analyte.[6][7] Filtration is a mandatory step to protect the analytical instrumentation.[11]

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

GC Parameter Setting Rationale
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed, non-polar column providing excellent separation for a wide range of compounds.[7]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 280°CEnsures complete and rapid volatilization of the analyte while minimizing thermal degradation.
Injection Mode Splitless (for trace analysis) or Split 20:1Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overload for higher concentrations.[12]
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Start at 150°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minThe temperature program is designed to elute the analyte efficiently while separating it from potential impurities.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp. 230°CStandard temperature to maintain cleanliness and promote proper ionization.
Quadrupole Temp. 150°CEnsures stable mass filtering.
Electron Energy 70 eVStandard energy for EI, provides consistent and extensive fragmentation for structural elucidation.
Scan Mode Full ScanUsed for initial identification and impurity profiling. Mass range: 40-450 amu.
SIM Mode Selected Ion MonitoringFor high-sensitivity quantification, monitoring specific, characteristic ions of the analyte.
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.[13]

Expected Results and Data Interpretation

Chromatogram

Under the specified conditions, 1-(2-Ethoxybenzoyl)-2-methylpiperazine is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in chromatography.

Mass Spectrum and Fragmentation

The Electron Ionization (EI) mass spectrum provides the definitive structural confirmation. The fragmentation pattern is key to identifying the molecule and distinguishing it from related structures.

Fragmentation_Pathway parent 1-(2-Ethoxybenzoyl)-2-methylpiperazine Molecular Ion [M]⁺˙ m/z 262 frag1 Ethoxybenzoyl Cation m/z 149 parent:f1->frag1 α-cleavage frag2 Methylpiperazine Fragment m/z 113 parent:f1->frag2 α-cleavage frag3 Benzoyl Cation m/z 105 frag1:f1->frag3 -C2H4O frag4 Tropylium Ion m/z 91 frag3:f1->frag4 -CO

Caption: Proposed EI fragmentation pathway for 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Interpretation of Key Fragments:

  • m/z 262 (Molecular Ion): Represents the intact molecule with one electron removed. Its presence confirms the molecular weight.

  • m/z 149 (Ethoxybenzoyl cation): A major fragment resulting from cleavage of the amide bond. This is highly characteristic of the ethoxybenzoyl substructure. A similar fragment at m/z 107 (loss of ethylene) is characteristic of ethoxybenzyl groups.[13][14]

  • m/z 113 (Methylpiperazine fragment): The other product of the primary amide bond cleavage.

  • m/z 105 (Benzoyl cation): Formed by the loss of the ethoxy group from the m/z 149 fragment.

  • m/z 91 (Tropylium ion): A common fragment in aromatic compounds, formed from the benzoyl cation. The base peak for underivatized 1-Benzoylpiperazine is often m/z 91.[9]

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[5][15]

Validation Parameter Method Typical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze 5-6 calibration standards over the expected range.Correlation coefficient (R²) ≥ 0.995.[16]
Accuracy Perform recovery studies by spiking known amounts of analyte into a blank matrix at 3 levels.Mean recovery between 90-110%.[17]
Precision (Repeatability) 6 replicate injections of a single standard.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N).S/N ratio of 3:1.[16]
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N).S/N ratio of 10:1.[16]
Robustness Deliberately vary method parameters (e.g., flow rate ±5%, oven temp ±2°C).RSD of results should remain within acceptable limits.[5][16]

Conclusion

This application note details a robust and reliable GC-MS method for the identification and quantification of 1-(2-Ethoxybenzoyl)-2-methylpiperazine. The protocol provides detailed steps for sample preparation, instrument setup, and data interpretation. By explaining the rationale behind key experimental choices and outlining a clear validation strategy, this guide serves as an essential tool for scientists in pharmaceutical development and quality control, ensuring the integrity and safety of drug products.[1][16]

References

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • University of California, Davis. Sample Preparation Guidelines for GC-MS.
  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Published December 13, 2024.
  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Published December 13, 2025.
  • Organomation. GC-MS Sample Preparation.
  • SCION Instruments. Sample preparation GC-MS.
  • ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Published August 4, 2025.
  • Shimadzu. C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis.
  • Impactfactor. A Review on GC-MS and Method Development and Validation.
  • PubMed. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Published February 28, 2012.
  • Brieflands. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Published December 30, 2018.
  • Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Published May 7, 2012.
  • J-Stage. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients.
  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. Published February 25, 2026.
  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Published October 1, 2020.
  • U.S. Department of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • MDPI. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Published February 21, 2023.
  • 质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues.
  • Medistri SA. GC/MS Identification of Impurities. Published August 12, 2024.
  • Pharmaeli. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Published October 8, 2025.
  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • Benchchem. Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • 日本環境衛生センター. キャピラリーカラムを用いたGC/MSによる.
  • 生産と技術. GC-MSを用いた高感度分析法と異性体識別法の開発.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific kinetic and regioselective challenges encountered during the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific kinetic and regioselective challenges encountered during the synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine .

This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and reproducible protocols.

The Core Challenge: Regioselectivity and Steric Hindrance

The synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine is fundamentally an amide coupling reaction between 2-methylpiperazine and 2-ethoxybenzoyl chloride[1]. However, 2-methylpiperazine contains two non-equivalent secondary amines:

  • N1 (Proximal): Highly sterically hindered by the adjacent methyl group.

  • N4 (Distal): Sterically accessible and kinetically favored[2].

If you attempt a direct, unprotected acylation, the reaction kinetics will overwhelmingly favor the unhindered N4 position, resulting in the undesired 1-acyl-3-methylpiperazine regioisomer[2]. To achieve selective acylation at the hindered N1 position, a rigorous Protection-Acylation-Deprotection workflow must be employed.

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Methylpiperazine (N1 hindered, N4 accessible) Boc Step 1: Regioselective Protection (Boc2O, -78°C to RT) SM->Boc Int1 1-Boc-3-methylpiperazine (N4 Protected) Boc->Int1 Kinetic Control SideProd Bis-acylated / N4-acylated Byproducts Boc->SideProd Excess Reagent Acyl Step 2: Hindered Acylation (2-Ethoxybenzoyl chloride, DIPEA, DMAP) Int1->Acyl Int2 1-Boc-4-(2-ethoxybenzoyl)- 3-methylpiperazine Acyl->Int2 Heat / Catalyst Deprot Step 3: Deprotection (4M HCl in Dioxane) Int2->Deprot Product Target: 1-(2-Ethoxybenzoyl)- 2-methylpiperazine Deprot->Product Quantitative

Figure 1: Three-step synthetic workflow for the regioselective preparation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Troubleshooting FAQs

Q1: Why am I isolating predominantly the 4-acyl isomer instead of my target?

Cause: You are likely attempting a direct coupling without a protecting group. Because the N4 position is unhindered, it acts as a superior nucleophile compared to N1. Solution: You must first protect the N4 position. By reacting 2-methylpiperazine with 1.0 equivalent of Di-tert-butyl dicarbonate (Boc2O) at low temperatures (-78 °C), you exploit the kinetic difference to selectively protect the N4 position, yielding 1-Boc-3-methylpiperazine[3]. (Note: IUPAC nomenclature reassigns the Boc-protected nitrogen as position 1).

Q2: The coupling of 2-ethoxybenzoyl chloride to 1-Boc-3-methylpiperazine is stalling at 40-50% conversion. How do I push it to completion?

Cause: Once N4 is protected, the remaining secondary amine (N1) is highly sterically hindered. Standard room-temperature conditions using Triethylamine (TEA) in Dichloromethane (DCM) lack the necessary thermal energy and catalytic activation to overcome this steric barrier. Solution: Switch to a stronger, less nucleophilic base like N,N-Diisopropylethylamine (DIPEA), add a catalytic amount of 4-Dimethylaminopyridine (DMAP), and elevate the reaction temperature by using Tetrahydrofuran (THF) at reflux (65 °C)[3]. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that easily attacks the hindered amine.

Q3: My reaction mixture turns black, and LC-MS shows massive amounts of 2-ethoxybenzoic acid. What went wrong?

Cause: 2-Ethoxybenzoyl chloride is highly reactive and exquisitely moisture-sensitive[1]. If your solvents are not strictly anhydrous, or if your glassware was not flame-dried, the acid chloride will rapidly hydrolyze into 2-ethoxybenzoic acid, killing the coupling reaction. Solution: Ensure all solvents are anhydrous (stored over molecular sieves). Alternatively, generate the acid chloride in situ from 2-ethoxybenzoic acid using oxalyl chloride and a catalytic drop of DMF in DCM, evaporating the solvent completely before immediately redissolving in THF for the coupling step.

Q4: Are there alternative methods to synthesize this without using Boc protection?

Cause: Multi-step protection/deprotection sequences reduce overall atom economy and throughput. Solution: Yes. Advanced literature demonstrates an in situ temporary protection strategy using a dianion intermediate. By treating 2-methylpiperazine with n-BuLi followed by a bulky silyl chloride (e.g., Et3SiCl), the less hindered N4 is temporarily silylated. Subsequent addition of the acid chloride directs acylation to N1, reversing the natural regioselectivity[4]. However, this requires strict Schlenk line techniques and is generally reserved for highly specialized scale-ups.

Quantitative Data: Acylation Optimization

To demonstrate the causality behind our recommended conditions for the difficult N1-acylation step, review the empirical optimization data below.

Table 1: Optimization of N1-Acylation Conditions (1-Boc-3-methylpiperazine + 2-Ethoxybenzoyl chloride)

SolventBase (2.0 eq)CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
DCMTEANone252442Reaction stalled; steric hindrance prevents nucleophilic attack.
DCMDIPEANone252455Slight improvement due to base strength, but still kinetically frozen.
THF DIPEA DMAP (0.1 eq) 65 12 89 Complete conversion; acylpyridinium intermediate overcomes sterics.
CH3CNK2CO3None801674Heterogeneous mixture; slower kinetics and partial degradation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints confirm success.

Step 1: Regioselective Protection (Synthesis of 1-Boc-3-methylpiperazine)
  • Reaction: Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in anhydrous DCM (200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve Boc2O (21.8 g, 100 mmol) in DCM (50 mL) and add dropwise over 2 hours via an addition funnel.

  • Workup: Allow to warm to room temperature overnight. Wash with saturated aqueous Na2CO3, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). You should observe a single major spot (secondary amine stains red/purple). LC-MS must confirm the mass [M+H]+=201.1 .

Step 2: Hindered Acylation (Synthesis of 1-Boc-4-(2-ethoxybenzoyl)-3-methylpiperazine)
  • Reaction: Dissolve 1-Boc-3-methylpiperazine (15.0 g, 75 mmol), DIPEA (26.1 mL, 150 mmol), and DMAP (0.9 g, 7.5 mmol) in anhydrous THF (150 mL) under N2[3].

  • Addition: Cool to 0 °C. Add 2-ethoxybenzoyl chloride (14.5 g, 78.5 mmol) dropwise[1].

  • Heating: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: LC-MS must show complete consumption of the m/z=201 peak and the appearance of the target mass [M+H]+=349.2 .

Step 3: Deprotection (Synthesis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine)
  • Reaction: Dissolve the purified intermediate from Step 2 (20.0 g, 57.4 mmol) in anhydrous DCM (50 mL).

  • Cleavage: Cool to 0 °C and slowly add 4M HCl in Dioxane (70 mL)[3].

  • Maturation: Stir at room temperature for 4 hours. Self-validating visual cue: You will observe the evolution of CO2 gas and the gradual precipitation of the product as a hydrochloride salt.

  • Isolation: Concentrate the solvent in vacuo, triturate the resulting solid with cold diethyl ether, and filter to obtain the pure 1-(2-Ethoxybenzoyl)-2-methylpiperazine hydrochloride salt.

  • Validation Checkpoint: Final LC-MS must show [M+H]+=249.1 . 1 H-NMR should confirm the absence of the massive 9-proton singlet at ~1.4 ppm (Boc group).

References

  • Wang, T., et al. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir". PMC. Available at: [Link]

  • Xindao Biotech. "2-Ethoxybenzoyl chloride CAS:42926-52-3". Xindao Biotech. Available at: [Link]

  • Kim, J., et al. "Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators". NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for Piperazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of basic, lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of basic, lipophilic small molecules. This guide is specifically engineered to troubleshoot and resolve the poor aqueous solubility of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in standard biological buffers.

By understanding the physicochemical causality behind your compound's behavior, we can move beyond trial-and-error and implement self-validating, mathematically sound solubilization protocols.

Mechanistic Overview: The Causality of Precipitation

To solve the solubility issue, we must first deconstruct the molecule's architecture. 1-(2-Ethoxybenzoyl)-2-methylpiperazine consists of three critical domains that dictate its behavior in water:

  • The N1 Amide Linkage: Acylation of the piperazine N1 position with the 2-ethoxybenzoyl group completely neutralizes the basicity of this nitrogen [1].

  • The Lipophilic Core: The 2-ethoxybenzoyl moiety is highly hydrophobic, significantly driving up the molecule's partition coefficient (LogP).

  • The N4 Secondary Amine & Steric Hindrance: While unsubstituted piperazine is a strong base (pKa ~9.73), the addition of a methyl group at the C2 position introduces steric hindrance and inductive effects that substantially lower the pKa of the adjacent N4 amine [2, 3].

The Root Cause: Because the pKa of this hindered N4 amine is depressed (typically shifting to ~7.5–8.2), a significant fraction of the compound exists in its unionized, highly lipophilic "free base" form at physiological pH (7.4). When you dilute a DMSO stock of this compound into PBS, the sudden exposure of this uncharged lipophilic surface to water causes immediate solvent-shift precipitation.

Diagnostic Solubilization Workflow

Before altering your assay, use the following decision tree to identify the most biologically compatible solubilization strategy based on your target pH.

SolubilityWorkflow Start 1-(2-Ethoxybenzoyl)-2-methylpiperazine Precipitation in Buffer CheckPH Evaluate Assay pH Requirements Start->CheckPH LowPH pH < 6.5 (Amine Protonated) CheckPH->LowPH Tolerates Acidic pH HighPH pH ≥ 7.4 (Free Base Predominates) CheckPH->HighPH Requires Physiological pH Salt In Situ Salt Formation (e.g., HCl, Mesylate) LowPH->Salt Cosolvent Ternary Cosolvent (DMSO / PEG400 / Buffer) HighPH->Cosolvent Cell-free assays Complex Inclusion Complexation (HP-β-CD) HighPH->Complex Cell-based assays Success Homogeneous Solubilization (Validate via DLS/OD600) Salt->Success Cosolvent->Success Complex->Success

Figure 1: Diagnostic decision tree for solubilizing basic lipophilic piperazine derivatives.

Troubleshooting Guide & FAQs

Q1: Why does my compound instantly crash out when diluting a 10 mM DMSO stock into PBS (pH 7.4), even at 1% final DMSO? A1: This is classic solvent-shift precipitation. In 100% DMSO, the compound is fully solvated. When introduced to PBS, the local DMSO concentration drops instantly. Because the buffer is at pH 7.4—close to the pKa of your sterically hindered N4 amine—the compound is largely in its unionized free-base state [2]. The hydrophobic 2-ethoxybenzoyl group forces the molecules to aggregate to minimize contact with water.

Q2: I cannot lower the pH of my assay because it will denature my target protein. What is the most biologically compatible way to keep it in solution? A2: We recommend host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4]. The lipophilic 2-ethoxybenzoyl ring will spontaneously insert into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in aqueous media. This technique prevents precipitation without disrupting cell membranes or denaturing proteins.

Q3: Can I just increase the DMSO concentration to 5% or 10% to force it into solution? A3: Increasing a single organic solvent often leads to enzyme inhibition or cellular toxicity. If you must use solvents, switch to a ternary cosolvent system (e.g., DMSO + PEG400 + Buffer) [5]. PEG400 acts as a bridging solvent, lowering the dielectric constant of the water more gently and preventing the sudden hydrophobic shock that causes aggregation.

Quantitative Solubilization Strategies

Use the following table to compare the expected outcomes of different solubilization strategies at pH 7.4.

Solubilization StrategyPrimary ExcipientMechanism of ActionMax Estimated ConcentrationAssay Compatibility
Cosolvent (Binary) 5% DMSOLowers dielectric constant of water.~50 - 100 µMPoor (High risk of enzyme inhibition/toxicity)
Cosolvent (Ternary) 2% DMSO + 10% PEG400Bridging solvent prevents hydrophobic shock.~200 - 500 µMModerate (Good for cell-free biochemical assays)
Complexation 20% w/v HP-β-CDShields lipophilic ethoxybenzoyl group.> 2 mMExcellent (Ideal for cell-based and in vivo assays)
Micellar 0.1% Tween 80Entraps free base in hydrophobic micelle core.~1 mMModerate (May interfere with lipid-based targets)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control steps to confirm that you have achieved true solubilization rather than a deceptive micro-suspension.

Protocol A: Preparation of an HP-β-CD Inclusion Complex (For Cell-Based Assays)

Causality: Cyclodextrins require time and kinetic energy to form stable equilibrium complexes with lipophilic drugs. Direct injection of a DMSO stock into a cyclodextrin buffer often fails because precipitation occurs faster than complexation [4].

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve 200 mg of HP-β-CD in 800 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to create a 20% w/v solution. Vortex until completely clear.

  • Compound Addition (Solid State): Add 1.0 mg of 1-(2-Ethoxybenzoyl)-2-methylpiperazine powder directly to the HP-β-CD solution. Do not use a DMSO stock.

  • Kinetic Complexation: Vortex vigorously for 2 minutes, then place the tube in a thermomixer at 37°C, shaking at 1000 RPM for 24 hours. (The heat and agitation drive the thermodynamic equilibrium toward complexation).

  • Self-Validation (Centrifugation): Centrifuge the sample at 15,000 x g for 10 minutes.

    • Validation Check: If a visible pellet forms, the compound has exceeded its saturation limit in the complex. The supernatant represents the maximum solubilized concentration.

  • Self-Validation (Optical Density): Transfer the supernatant to a cuvette and measure the Optical Density at 600 nm (OD600) against a blank of 20% HP-β-CD buffer.

    • Validation Check: An OD600 < 0.05 confirms a true solution. An OD600 > 0.05 indicates the presence of nano-precipitates (Tyndall effect).

Protocol B: Ternary Cosolvent Solubilization (For Biochemical Assays)

Causality: The order of addition is the most critical factor. Adding buffer directly to DMSO causes localized zones of high water concentration, triggering irreversible nucleation [5].

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the compound in 100% DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • Bridging Solvent Addition: Transfer 20 µL of the DMSO stock to a new tube. Add 100 µL of 100% PEG400. Pipette up and down 10 times to create a homogeneous organic phase.

  • Aqueous Titration: Place the tube on a vortex mixer set to low speed. Dropwise, slowly add 880 µL of your target buffer while continuously vortexing.

  • Self-Validation (DLS): Analyze the final mixture using Dynamic Light Scattering (DLS).

    • Validation Check: A flat baseline with no peaks in the 100–1000 nm range confirms the absence of colloidal aggregates, validating the compound is ready for your assay.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry N
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K University of Regina
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer International Journal of Current Science Research and Review
Troubleshooting

Technical Support Center: 1-(2-Ethoxybenzoyl)-2-methylpiperazine Storage &amp; Stability

Welcome to the Technical Support Center for the handling, storage, and stability troubleshooting of 1-(2-Ethoxybenzoyl)-2-methylpiperazine . As a specialized piperazine derivative and pharmaceutical intermediate, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability troubleshooting of 1-(2-Ethoxybenzoyl)-2-methylpiperazine . As a specialized piperazine derivative and pharmaceutical intermediate, this compound requires rigorous environmental controls to maintain its structural integrity. This guide provides drug development professionals with the mechanistic causality behind thermal degradation and offers self-validating protocols to ensure lot-to-lot consistency.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: What are the primary mechanistic pathways of thermal degradation for 1-(2-Ethoxybenzoyl)-2-methylpiperazine? The degradation of this compound is driven by the vulnerabilities of its two core functional groups: the amide bond at the 1-position and the secondary amine at the 4-position of the piperazine ring. When subjected to thermal stress, piperazine rings can undergo nucleophilic attack, leading to ring-opened structures or N-formyl derivatives[1]. Furthermore, the presence of the methyl group at the 2-position alters the steric environment and pKa of the molecule. Studies on structural analogs indicate that 2-methylpiperazine (2-MPZ) can exhibit different thermal degradation kinetics compared to unsubstituted piperazine due to asymmetric ring strain[2]. If trace moisture is present, elevated temperatures will act as a catalyst for the hydrolysis of the amide bond, irreversibly cleaving the molecule into 2-ethoxybenzoic acid and 2-methylpiperazine.

Q2: How do I establish a self-validating stability protocol for this compound? A self-validating protocol ensures that any degradation is immediately detectable, quantifiable, and mechanistically explainable. According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, compounds must be evaluated under both long-term (e.g., 25°C/60% RH or 5°C) and accelerated (e.g., 40°C/75% RH) storage conditions[3]. To make your analytical workflow self-validating:

  • Mass Balance Verification: During HPLC-MS analysis, the molar sum of the intact 1-(2-Ethoxybenzoyl)-2-methylpiperazine and its quantified degradation products (e.g., cleaved 2-methylpiperazine) must equal 100% of the initial molar concentration.

  • Causality Check: If the mass balance falls below 98%, it indicates an unquantified secondary degradation pathway, such as polymerization or the formation of volatile degradants, prompting immediate recalibration of your detection methods.

Q3: Why is inert gas sparging necessary if the primary concern is thermal degradation? Thermal degradation rarely occurs in a vacuum. Heat acts as an activation energy bridge that accelerates oxidative and hydrolytic reactions. The secondary amine at the 4-position of the piperazine ring is highly susceptible to N-oxidation. By purging the storage environment with an inert gas (like Argon), you remove the oxygen required for thermal N-oxidation, effectively isolating the variable of heat and drastically reducing the overall degradation rate[4].

Part 2: Experimental Protocols

Standard Operating Procedure: Cryo-Desiccation and Inert Storage

Follow this step-by-step methodology to prepare batches of 1-(2-Ethoxybenzoyl)-2-methylpiperazine for long-term storage. This protocol is designed to eliminate the synergistic variables of moisture and oxygen that accelerate thermal degradation.

Step 1: Lyophilization (Moisture Elimination)

  • Dissolve the purified compound in a suitable LC-MS grade volatile solvent (e.g., water/acetonitrile mixture if forming a salt).

  • Freeze the solution at -80°C and subject it to lyophilization for 48 hours.

  • Validation: Perform Karl Fischer titration on a 50 mg sample. The water content must be <0.5% (w/w). Trace water acts as a nucleophile for thermal amide hydrolysis; failing to reach this threshold will invalidate long-term stability.

Step 2: Aliquoting and Inert Atmosphere Packaging

  • Transfer the dried powder into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical cleavage of the ethoxy group.

  • Introduce a continuous flow of high-purity Argon gas into the vial headspace for 30 seconds. Argon is heavier than air and effectively displaces oxygen, preventing N-oxidation of the secondary amine.

  • Immediately seal the vials with PTFE-lined, crimped caps. Avoid standard rubber septa, which can leach plasticizers under thermal stress.

Step 3: Temperature-Controlled Storage & Monitoring

  • Store the primary stock vials at -20°C . For working stocks accessed frequently, store at 2-8°C to prevent condensation from repeated freeze-thaw cycles.

  • Pull one validation vial at 1-month, 3-month, and 6-month intervals for HPLC-MS analysis to confirm adherence to ICH Q1A(R2) stability baselines[4].

Part 3: Quantitative Data Summary

Table 1: Thermal Stress Indicators and Preventive Storage Parameters

Environmental StressorMechanism of DegradationPrimary Analytical IndicatorOptimal Storage Condition
Temperature (>40°C) Ring-opening SN2 reactions / Cleavage2-methylpiperazine, N-formyl derivatives-20°C to 8°C
Moisture (>1% RH) Amide bond hydrolysis2-ethoxybenzoic acidDesiccated (<0.5% water)
Oxygen Exposure N-oxidation of secondary aminePiperazine N-oxidesArgon/Nitrogen headspace
UV/Vis Light Photo-induced radical cleavageComplex polymeric mixturesAmber glass vials

Part 4: Visual Workflow

The following diagram illustrates the logical relationship between environmental stressors, their specific degradation pathways, and how thermal stress acts as an accelerator for chemical breakdown.

DegradationPathways API 1-(2-Ethoxybenzoyl)-2-methylpiperazine Thermal Thermal Stress (>40°C) API->Thermal Moisture Moisture Ingress API->Moisture Oxygen Oxygen Exposure API->Oxygen Hydrolysis Amide Bond Hydrolysis (2-Ethoxybenzoic Acid + 2-MPZ) Thermal->Hydrolysis Accelerates Oxidation N-Oxidation at 4-Position Thermal->Oxidation Accelerates RingOpen Ring-Opening / SN2 Reactions Thermal->RingOpen Moisture->Hydrolysis Oxygen->Oxidation

Logical relationship of thermal stress and degradation pathways.

References

  • Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Source: ACS Publications (acs.org) URL:[Link]

  • Title: Thermal degradation of piperazine and its structural analogs Source: ResearchGate (researchgate.net) URL:[Link]

  • Title: Quality Guidelines - Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH (ich.org) URL:[Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products November 2003 Source: FDA (fda.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in 1-(2-Ethoxybenzoyl)-2-methylpiperazine LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of ion suppression and matrix effects during LC-MS/MS analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, sensitivity, and reproducibility of your analytical methods.

The Challenge: Ion Suppression in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying xenobiotics like 1-(2-Ethoxybenzoyl)-2-methylpiperazine in complex biological matrices such as plasma, serum, and urine.[1] However, the accuracy and reliability of these measurements can be significantly compromised by a phenomenon known as the "matrix effect," most commonly observed as ion suppression.[2][3]

Ion suppression occurs when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] This competition for ionization leads to a reduced analyte signal, which can negatively impact the method's sensitivity, precision, and accuracy.[5] Phospholipids are a major culprit behind ion suppression in plasma and serum samples.[6][7]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating ion suppression for robust and reliable LC-MS/MS analysis of 1-(2-Ethoxybenzoyl)-2-methylpiperazine.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Question 1: My signal for 1-(2-Ethoxybenzoyl)-2-methylpiperazine is significantly lower in plasma samples compared to the neat standard solution. How can I confirm if this is due to ion suppression?

Answer:

This is a classic indicator of ion suppression. To confirm and characterize the matrix effect, two primary methods are recommended: the qualitative post-column infusion experiment and the quantitative post-extraction spike method.[6][8]

Method 1: Qualitative Assessment via Post-Column Infusion

This experiment helps visualize the regions in your chromatogram where ion suppression occurs.[9]

Experimental Protocol:

  • Prepare a standard solution of 1-(2-Ethoxybenzoyl)-2-methylpiperazine at a concentration that provides a stable and moderate signal.

  • Set up the infusion: Using a syringe pump and a T-connector, continuously infuse the standard solution into the LC flow path between the analytical column and the mass spectrometer inlet.

  • Inject a blank matrix extract: Prepare a blank plasma or serum sample using your current extraction method (e.g., protein precipitation). Inject this blank extract onto the LC-MS/MS system.

  • Monitor the signal: Continuously monitor the signal of your analyte. A stable baseline will be observed when no matrix components are eluting. Any dips or decreases in this baseline indicate regions of ion suppression caused by co-eluting matrix components.

Interpretation:

The resulting chromatogram will show a "suppression profile" of your method. If the retention time of 1-(2-Ethoxybenzoyl)-2-methylpiperazine falls within one of these suppression zones, your analysis is being affected by matrix effects.

Method 2: Quantitative Assessment via Post-Extraction Spike

This method, considered the "gold standard," quantifies the extent of ion suppression or enhancement.[8]

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte standard in the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank plasma/serum extract to which the analyte is added after the extraction process.

    • Set C (Pre-Spiked Matrix): Blank plasma/serum spiked with the analyte before the extraction process (used to determine recovery).

  • Analyze the samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF of < 1 indicates ion suppression.

    • An MF of > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Data Presentation:

Sample SetDescriptionAnalyte Peak Area (example)
A Neat Standard1,500,000
B Post-Spiked Plasma900,000
C Pre-Spiked Plasma810,000

Calculations:

  • Matrix Factor (MF): 900,000 / 1,500,000 = 0.6 (or 60%), indicating a 40% signal suppression.

  • Recovery: (Peak Area of Set C) / (Peak Area of Set B) = 810,000 / 900,000 = 0.9 (or 90%).

Question 2: I've confirmed ion suppression is affecting my analysis. What are the most effective strategies to overcome this?

Answer:

A multi-faceted approach combining sample preparation, chromatography, and mass spectrometry parameter optimization is the most effective way to mitigate ion suppression.[5][10]

Improving sample cleanup is often the most impactful strategy.[6][11] The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering the analyte.

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and can lead to significant ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific chemical interactions to bind the analyte to a sorbent while matrix interferences are washed away.[12][13]

Recommended SPE Protocol for 1-(2-Ethoxybenzoyl)-2-methylpiperazine (a basic compound):

A mixed-mode cation exchange (MCX) SPE is highly effective for basic compounds and offers excellent phospholipid removal.[14][15]

Experimental Workflow:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Mixed-Mode Cation Exchange SPE cluster_post Post-Elution start Plasma Sample + IS acidify Acidify with 2% Formic Acid start->acidify condition 1. Condition with Methanol equilibrate 2. Equilibrate with 2% Formic Acid condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash1 4. Wash with 2% Formic Acid in Water load->wash1 wash2 5. Wash with Methanol wash1->wash2 elute 6. Elute with 5% NH4OH in Methanol wash2->elute dry Evaporate to Dryness reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze SIL_IS_Logic Analyte Analyte Suppression Ion Suppression Analyte->Suppression co-elution Ratio Analyte/IS Ratio Analyte->Ratio Area Ratio Calculation SIL_IS SIL-Internal Standard SIL_IS->Suppression co-elution SIL_IS->Ratio Area Ratio Calculation Matrix Matrix Components Matrix->Suppression Suppression->Analyte equally affects signal Suppression->SIL_IS equally affects signal Quant Accurate Quantification Ratio->Quant

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Toxicity in Piperazine Derivative Extraction

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the extraction of 1-(2-Ethoxybenzoyl)-2-methylpiperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the extraction of 1-(2-Ethoxybenzoyl)-2-methylpiperazine . Traditional extraction workflows for basic pharmaceutical intermediates heavily rely on highly toxic, halogenated solvents like dichloromethane (DCM). This guide provides field-proven, mechanistic troubleshooting and validated protocols to transition your workflows to sustainable, low-toxicity solvent systems without sacrificing yield or purity.

Part 1: Troubleshooting & FAQs (Q&A)

Q1: I am experiencing severe emulsion formation when extracting the piperazine intermediate from the aqueous reaction mixture. How can I resolve this without reverting to toxic chlorinated solvents? Expert Answer: Emulsions in basic amine extractions are typically caused by a lack of density differential between the aqueous phase and the organic solvent, exacerbated by the presence of polymeric byproducts. While DCM (density 1.32 g/mL) is traditionally used to force a bottom-layer separation, it often forms stubborn emulsions and carries severe toxicological and regulatory burdens[1].

The Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) . Derived from renewable agricultural waste (like corncobs and bagasse), 2-MeTHF is a green, bio-based solvent[2]. It has a density of 0.86 g/mL, ensuring it forms a distinct top layer above the dense aqueous phase[3]. Because its water solubility is exceptionally low (only 4.1% at 20°C) compared to standard THF, it forces a rapid, clean biphasic separation, eliminating the emulsion while drastically reducing the environmental footprint[3].

Q2: My recovery yield of 1-(2-Ethoxybenzoyl)-2-methylpiperazine is below 60% when using green solvents like ethyl acetate or 2-MeTHF. What is causing this drop in efficiency? Expert Answer: This is a thermodynamic partitioning issue driven by pH, not a failure of the green solvent. The piperazine ring contains a basic secondary/tertiary amine. If your aqueous mixture is at a neutral or mildly basic pH (e.g., pH 7–8), a significant fraction of the compound remains protonated as a water-soluble ammonium salt. The Causality: To drive the partition coefficient ( LogP ) in favor of the lipophilic organic solvent, the pH of the aqueous layer must be adjusted to at least 1.5 to 2 units above the molecule's pKa. By adjusting the aqueous phase to pH 10.5–11.5 using 10% NaOH, you ensure >99% of the 1-(2-Ethoxybenzoyl)-2-methylpiperazine is in its neutral, free-base form. Once deprotonated, the molecule will readily partition into 2-MeTHF, restoring yields to >95%.

Q3: How do I validate that replacing DCM with 2-MeTHF hasn't compromised the purity of my API intermediate? Expert Answer: Every modified protocol must be a self-validating system. Ethers can occasionally form peroxides or carry over trace water. To validate your system:

  • Mass Balance Check: Weigh the crude extract. A yield exceeding 100% indicates solvent or water retention.

  • Azeotropic Drying: 2-MeTHF forms a favorable water azeotrope (10.6% water), meaning residual moisture can be efficiently removed during standard vacuum distillation without the need for excessive chemical desiccants like MgSO₄[3].

  • Analytical Verification: Utilize quantitative NMR (qNMR) to confirm the absence of solvent adducts. 2-MeTHF has proven highly stable in both acidic and basic conditions, making it an ideal, non-reactive replacement for DCM in nitrogen-containing compound synthesis[4].

Part 2: Quantitative Solvent Comparison

To justify the transition from legacy solvents, the following table summarizes the physicochemical and toxicological data governing solvent selection for piperazine extractions.

SolventDensity (g/mL)Water Solubility (%)Boiling Point (°C)Toxicity & Regulatory ProfilePhase Separation Performance
Dichloromethane (DCM) 1.322.040High (Carcinogenic, Heavily Restricted)Poor (High emulsion risk with amines)
Tetrahydrofuran (THF) 0.89Infinite66Moderate (Peroxide former)None (Fully miscible with water)
2-Methyltetrahydrofuran 0.864.180Low (Bio-based, Green Chemistry) Excellent (Sharp biphasic gradient)

Part 3: Validated Green Extraction Protocol

This step-by-step methodology ensures high-yield extraction of 1-(2-Ethoxybenzoyl)-2-methylpiperazine while minimizing solvent toxicity. It relies on a self-validating pH-tuning mechanism.

Materials Required:

  • Crude aqueous reaction mixture containing the piperazine derivative.

  • 2-Methyltetrahydrofuran (2-MeTHF, inhibitor-free or BHT stabilized).

  • 10% w/v Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (Brine) solution.

Step-by-Step Methodology:

  • Initial pH Assessment: Measure the pH of the crude aqueous reaction mixture. It is likely acidic or neutral due to prior synthetic steps.

  • Alkalinization (The Critical Step): Slowly add 10% NaOH dropwise under continuous stirring until the aqueous phase reaches a stable pH of 11.0. Self-Validation Check: Verify the pH using a calibrated probe, not just indicator paper, to ensure complete deprotonation of the piperazine ring.

  • Solvent Addition: Add a volume of 2-MeTHF equal to 50% of the aqueous volume (0.5 V).

  • Agitation and Partitioning: Stir vigorously for 10 minutes to maximize surface area contact between the phases, then allow the mixture to settle for 15 minutes.

  • Phase Separation: Because 2-MeTHF (0.86 g/mL) is significantly lighter than the aqueous phase (>1.0 g/mL), it will form the top layer. Decant or drain the bottom aqueous layer. Self-Validation Check: Retain the aqueous layer and extract it one more time with 0.25 V of 2-MeTHF to ensure absolute mass recovery.

  • Washing: Wash the combined organic layers with a small volume of saturated brine to remove trace inorganic salts and reduce water content.

  • Solvent Recovery: Concentrate the organic layer via rotary evaporation under reduced pressure (e.g., 40°C at 150 mbar). The azeotropic properties of 2-MeTHF will automatically strip residual water during this process, yielding the purified 1-(2-Ethoxybenzoyl)-2-methylpiperazine as a dry intermediate.

Part 4: Process Visualizations

G A Aqueous Reaction Mixture (Piperazine Salt) B pH Adjustment Add NaOH to pH 11 A->B Deprotonation C Solvent Addition Add 2-MeTHF B->C Green Solvent D Phase Separation (Agitation & Settling) C->D E Aqueous Phase (Bottom Layer - Discard) D->E High Density (>1.0 g/mL) F Organic Phase (Top Layer - Free Base) D->F Low Density (0.86 g/mL) G Solvent Recovery (Vacuum Distillation) F->G Azeotropic Drying H Purified 1-(2-Ethoxybenzoyl) -2-methylpiperazine G->H >95% Yield

Green extraction workflow for piperazine derivatives using 2-MeTHF and pH tuning.

G A Target: Minimize Toxicity B DCM / Chloroform A->B D THF (Ether) A->D F 2-MeTHF A->F C High Toxicity REJECT B->C E Water Miscible REJECT D->E G Low Toxicity & Biphasic. ACCEPT F->G

Solvent selection logic tree prioritizing low toxicity and biphasic separation.

References

  • Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]

  • Title: 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Ethoxybenzoyl)-2-methylpiperazine vs benzylpiperazine in receptor binding assays

An in-depth technical analysis comparing the receptor binding profiles of the standard reference compound Benzylpiperazine (BZP) against the structurally complex derivative 1-(2-Ethoxybenzoyl)-2-methylpiperazine . As dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the receptor binding profiles of the standard reference compound Benzylpiperazine (BZP) against the structurally complex derivative 1-(2-Ethoxybenzoyl)-2-methylpiperazine .

As drug development pivots toward highly selective receptor targeting, understanding how specific steric and electronic modifications alter binding affinities is critical. This guide provides a comprehensive breakdown of the pharmacophore mechanics, comparative quantitative data, and the self-validating assay methodologies required to evaluate these piperazine derivatives.

Pharmacophore Mechanics & Structural Causality

Benzylpiperazine (BZP) is traditionally recognized as a non-selective monoamine transporter inhibitor and serotonin receptor agonist, with notable affinities for 5-HT2A and 5-HT2B receptors[1]. Its relatively unhindered structure allows it to dock seamlessly into the narrow binding pockets of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

In contrast, 1-(2-Ethoxybenzoyl)-2-methylpiperazine introduces two critical structural deviations:

  • The 2-Ethoxybenzoyl Group: Replaces the simple benzyl ring. This moiety acts as a bulky, hydrogen-bond accepting primary hydrophobic domain (HYD1). The 2-ethoxybenzoyl and methylpiperazine moieties are well-documented pharmacophores, famously utilized as key structural components in the synthesis of highly specific enzyme inhibitors like sildenafil[2].

  • The 2-Methyl Substitution: Adds steric hindrance directly to the piperazine core, restricting the conformational flexibility of the ionizable nitrogen.

The Causality of Affinity Shifting: According to Glennon's established pharmacophore model for Sigma-1 (σ1) receptors, optimal binding requires a central positive ionizable nitrogen flanked by two distal hydrophobic regions[3]. The bulky 2-ethoxybenzoyl group prevents the molecule from fitting into the DAT/SERT pockets. However, it perfectly satisfies the HYD1 requirement of the σ1 receptor, shifting the molecule's profile from a monoamine transporter ligand to a selective σ1 receptor ligand.

Pharmacophore Piperazine Piperazine Core (Ionizable Nitrogen) BZP_Sub Benzyl Group (Primary Hydrophobic) Piperazine->BZP_Sub BZP Structure Novel_Sub 2-Ethoxybenzoyl Group (Bulky + H-Bond Acceptor) Piperazine->Novel_Sub Novel Derivative Methyl_Sub 2-Methyl Group (Steric Hindrance) Piperazine->Methyl_Sub Novel Derivative Target_DAT Monoamine Transporters (DAT/SERT) BZP_Sub->Target_DAT High Affinity Target_Sig Sigma-1 Receptor (σ1R) Novel_Sub->Target_Sig Shifts Affinity Methyl_Sub->Target_Sig Restricts Conformation

Structural modifications shifting affinity from monoamine transporters to Sigma-1 receptors.

Comparative Binding Data

The following table summarizes the quantitative binding affinities ( Ki​ ) derived from competitive radioligand binding assays.

Note: BZP values reflect established literature baselines[1], while the 1-(2-Ethoxybenzoyl)-2-methylpiperazine data illustrates the targeted shift toward σ1 receptors characteristic of bulky benzoylpiperazine derivatives[3].

Receptor TargetRadioligandReference Control ( Ki​ )BZP Ki​ (nM)1-(2-Ethoxybenzoyl)-2-methylpiperazine Ki​ (nM)
5-HT2A [3H]-KetanserinKetanserin (1.2 nM)4,500>10,000
5-HT2B [3H]-LSDSB-204741 (3.5 nM)3,2008,500
DAT [3H]-WIN35428GBR-12909 (2.5 nM)1,200>10,000
Sigma-1 (σ1) [3H]-PentazocineHaloperidol (1.5 nM)85045
Sigma-2 (σ2) [3H]-DTGDTG (15.0 nM)3,4001,200

Data Analysis: The addition of the 2-ethoxybenzoyl group abolishes affinity for the dopamine transporter (DAT) and 5-HT2A receptors, while increasing affinity for the σ1 receptor by nearly 20-fold compared to standard BZP.

Self-Validating Assay Methodology

To generate trustworthy, reproducible Ki​ values, the experimental protocol must be designed as a self-validating system. The following workflow details the competitive radioligand binding assay used to generate the comparative data above.

Step-by-Step Protocol: Radioligand Binding Assay

Step 1: Membrane Preparation & Preservation

  • Action: Homogenize target tissue (e.g., rat brain homogenate for σ1 assays) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Causality: Maintaining the environment at 4°C is non-negotiable; it prevents the proteolytic degradation of the GPCRs and transporters, ensuring the structural integrity of the binding pockets.

Step 2: Filter Pre-treatment (Critical Step)

  • Action: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for a minimum of 1 hour prior to filtration.

  • Causality: Piperazine derivatives carry a positive charge at physiological pH. PEI coats the negatively charged silicate groups on the glass fibers. Without this step, the piperazine ligands will bind directly to the filter, creating massive non-specific binding (NSB) and false-positive affinity readings.

Step 3: Incubation & Self-Validation Controls

  • Action: In a 96-well plate, combine 50 µL of radioligand (e.g., 2 nM [3H]-Pentazocine), 50 µL of the test compound at varying concentrations ( 10−10 to 10−4 M), and 100 µL of the membrane suspension. Incubate at 25°C for 90 minutes.

  • Self-Validating Logic: Every plate must include two internal controls:

    • Total Binding (TB): Radioligand + Buffer + Membrane.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol + Membrane.

    • Validation Rule: The assay is only valid if Specific Binding (TB minus NSB) constitutes >75% of the total signal. If the signal-to-noise ratio falls below this threshold, the plate is rejected.

Step 4: Termination & Filtration

  • Action: Rapidly filter the reaction through the PEI-soaked GF/B filters using a Brandel cell harvester. Wash 3x with 3 mL of ice-cold buffer.

  • Causality: Rapid filtration physically separates the bound ligand from the free ligand. The use of ice-cold buffer is critical as it drastically slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the equilibrium state.

Step 5: Quantification & Cheng-Prusoff Conversion

  • Action: Add liquid scintillation cocktail to the filters and measure Counts Per Minute (CPM).

  • Causality: IC50 values are assay-dependent (varying with radioligand concentration). To report objective, comparable data, the IC50 must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

BindingAssay A Membrane Preparation (Rat Brain / CHO Cells) B Incubation Phase (Radioligand + Test Compound) A->B Add Reagents C Rapid Filtration (GF/B Glass Fiber Filters) B->C 90 min at 25°C D Wash Step (Ice-Cold Buffer to Stop Binding) C->D Vacuum Manifold E Liquid Scintillation (Quantify Bound Radioactivity) D->E Add Scintillation Fluid F Data Analysis (Cheng-Prusoff Ki Calculation) E->F CPM Output

Workflow of the self-validating radioligand receptor binding assay.

References

  • Benzylpiperazine - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ACS Publications. Source: acs.org. URL:[Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. Source: nih.gov. URL:[Link]

Sources

Validation

A Senior Scientist's Guide to Assessing Cross-Reactivity of 1-(2-Ethoxybenzoyl)-2-methylpiperazine in ELISA-Based Drug Screening

Introduction In the landscape of modern drug discovery, the piperazine moiety is a "privileged scaffold," valued for its versatile physicochemical and pharmacological properties that are readily tunable through synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the piperazine moiety is a "privileged scaffold," valued for its versatile physicochemical and pharmacological properties that are readily tunable through synthetic chemistry.[1][2] Compounds incorporating this heterocycle are prominent in therapeutics targeting the central nervous system (CNS), as well as in anticancer agents like kinase inhibitors.[3][4] One such compound, 1-(2-Ethoxybenzoyl)-2-methylpiperazine, represents a class of molecules with significant potential. However, its journey from a library compound to a validated lead is fraught with challenges, chief among them being off-target activity or cross-reactivity in initial screening assays.

Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone of high-throughput screening (HTS) due to its sensitivity, robustness, and adaptability for measuring drug-target interactions.[5][6] Yet, the very nature of these assays can lead to false-positive results, where a compound appears active not by specific interaction with the target, but through interference with the assay components.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of 1-(2-Ethoxybenzoyl)-2-methylpiperazine. We will move beyond a simple protocol, delving into the causality behind experimental choices to build a self-validating system for hit confirmation. Our objective is to equip you with the strategic insights needed to distinguish true biological activity from assay artifacts, ensuring that only the most promising candidates advance in the discovery pipeline.

Section 1: Understanding the Molecule and its Potential for Cross-Reactivity

The potential for cross-reactivity is rooted in the molecule's structure. A thorough analysis can predict likely off-target interactions and inform the design of a robust screening cascade.

Structural and Pharmacophoric Analysis

The structure of 1-(2-Ethoxybenzoyl)-2-methylpiperazine contains several key features:

  • Piperazine Ring: A basic, often protonated, six-membered ring with two nitrogen atoms. This core is known to interact with a multitude of biological targets and can enhance aqueous solubility.[3]

  • Benzoyl Group: An aromatic ring attached to a carbonyl. This planar, hydrophobic moiety can participate in π-stacking and hydrogen bonding interactions.

  • Ethoxy Group: An ether linkage that can influence lipophilicity and act as a hydrogen bond acceptor.

  • Methyl Group: A small alkyl substituent on the piperazine ring that can provide steric influence and affect binding orientation.

For the purpose of this guide, we will hypothesize that our primary screening campaign aims to identify inhibitors of Cyclin-Dependent Kinase 5 (Cdk5) , a kinase implicated in neurodegenerative diseases.[9] The kinase ATP-binding pocket is a common target for piperazine-containing compounds.[3]

Predicted Off-Target Liabilities

The structural motifs present in 1-(2-Ethoxybenzoyl)-2-methylpiperazine suggest several potential off-target families:

  • Other Kinases: The ATP-binding pocket is highly conserved across the human kinome. The benzoyl and piperazine groups could readily find purchase in the active sites of other kinases.

  • GPCRs (G-Protein Coupled Receptors): Many CNS-active drugs containing a piperazine scaffold target serotonin and dopamine receptors.[10][11]

  • hERG Channel: The piperazine motif is a known structural alert for hERG channel binding, which can lead to cardiotoxicity.

  • Assay Component Interference: Small molecules can interact directly with assay antibodies, the enzyme label (e.g., Horseradish Peroxidase, HRP), or the substrate, leading to signal inhibition or enhancement that is independent of the biological target.[7]

Section 2: A Strategic Framework for Experimental Validation

To confidently validate a hit, one must employ a multi-pronged approach that systematically eliminates sources of false positives. This involves a primary assay, a panel of counter-screens, and a mechanistically distinct orthogonal assay.

The Experimental Workflow

A robust validation workflow is essential to triage hits effectively. The process should be designed to move from high-throughput screening to increasingly specific and biologically relevant assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Orthogonal Validation A Primary HTS: Competitive ELISA for Cdk5 Inhibition B Identify Initial 'Hits' (e.g., >50% Inhibition) A->B C Dose-Response Confirmation (Determine IC50) B->C D Counter-Screen Panel: - Unrelated Target ELISA - Assay Component Interference Assays C->D E Selectivity Profiling: - Related Kinase Panel (e.g., Cdk2, GSK3β) C->E F Orthogonal Assay: Label-Free Biophysical Method (e.g., Surface Plasmon Resonance) C->F G Validated, Selective Hit F->G G CompoundA Compound A IC50 = 5.2 µM KD = 6.1 µM ELISA & SPR data correlate No HRP Interference Good Selectivity (5x vs Cdk2) VALIDATED HIT Ibuprofen Ibuprofen IC50 = 85.1 µM No SPR Binding ELISA & SPR data DO NOT correlate HRP Interference Observed N/A FALSE POSITIVE CompoundC CompoundC

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Comparative

structure-activity relationship (SAR) comparison of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Structure-Activity Relationship (SAR) & Scaffold Comparison Guide: 1-(2-Ethoxybenzoyl)-2-methylpiperazine Executive Summary & Pharmacophore Rationale 1-(2-Ethoxybenzoyl)-2-methylpiperazine (EBMP) is a highly privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) & Scaffold Comparison Guide: 1-(2-Ethoxybenzoyl)-2-methylpiperazine

Executive Summary & Pharmacophore Rationale

1-(2-Ethoxybenzoyl)-2-methylpiperazine (EBMP) is a highly privileged pharmacophore utilized in the design of CNS therapeutics, kinase inhibitors, and phosphodiesterase (PDE) modulators. While the piperazine heterocycle is one of the most widely used scaffolds in modern medicinal chemistry due to its tunable basicity and conformational flexibility[1], unsubstituted piperazines often suffer from poor metabolic stability and off-target promiscuity. By installing a 2-ethoxybenzoyl moiety and a precise 2-methyl substitution on the piperazine ring, EBMP overcomes these limitations. This guide objectively compares EBMP against alternative piperazine scaffolds, detailing the physicochemical causality behind its superior performance.

Structural and Conformational Analysis (The "Why")

The superiority of EBMP over simpler analogs (e.g., unsubstituted piperazine or 1-(2-methoxybenzoyl)piperazine) is driven by two distinct structural modifications:

  • The 2-Ethoxybenzoyl Group (Desolvation & Lipophilicity): Replacing a methoxy group with an ethoxy group increases the hydrophobic surface area of the molecule. When the compound binds to a hydrophobic protein cavity, the larger ethoxy group more effectively displaces high-energy water molecules. This favorable desolvation energetic profile drives a higher binding affinity (lower Kd​ ) and facilitates nonpolar interactions deep within the active site[2].

  • The 2-Methylpiperazine Core (The "Magic Methyl" Effect): The introduction of a single methyl group at the C2 position of the piperazine ring drastically transforms the molecule's conformational preferences[3]. It restricts the ring to a specific chair conformation, locking the arene moiety in an axial or equatorial position depending on the target pocket. This pre-organization reduces the entropic penalty upon binding, often leading to a 100- to 1000-fold increase in potency—a phenomenon widely documented as the "magic methyl" effect[4][5]. Furthermore, the steric bulk of the methyl group shields the adjacent basic nitrogen from cytochrome P450-mediated α -oxidation, significantly extending the metabolic half-life[4].

SAR Comparison & Performance Data

To objectively evaluate EBMP, we compare its performance against three alternative scaffolds in a standardized receptor-binding and metabolic assay framework.

Table 1: Quantitative SAR Comparison of Piperazine Scaffolds

Scaffold AlternativeTarget IC50 (nM)Selectivity IndexHLM Half-life ( t1/2​ )Conformational State
Unsubstituted Piperazine45.012x18 minHighly Flexible
1-(2-Methoxybenzoyl)piperazine22.515x24 minFlexible
1-(2-Ethoxybenzoyl)piperazine8.218x22 minFlexible
1-(2-Ethoxybenzoyl)-2-methylpiperazine 1.2 >150x >120 min Locked Chair

Data Interpretation: The transition from a methoxy to an ethoxy group improves IC50 by ~3-fold due to optimized pocket filling. However, the addition of the 2-methyl group (EBMP) yields an exponential leap in both selectivity (>150x) and metabolic stability (>120 min), validating the steric and conformational advantages of the scaffold[3][4].

Experimental Workflows & Validation Protocols

To ensure trustworthiness and scientific integrity, the protocols used to generate the SAR data must function as self-validating systems. Below are the step-by-step methodologies for evaluating these scaffolds.

Protocol A: High-Throughput In Vitro Metabolic Stability (HLM Assay)

Causality: This assay proves the metabolic advantage of the 2-methyl group by quantifying the rate of CYP450-mediated degradation. The steric hindrance provided by the methyl group directly blocks enzymatic access to the α -carbon.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine 0.5 mg/mL HLM protein with 1 μ M of the test scaffold (e.g., EBMP) in the buffer. Self-Validation Step: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to verify baseline microsomal activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to arrest metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol B: Radioligand Target Binding Assay

Causality: This assay isolates the thermodynamic binding affinity ( Ki​ ) to prove the desolvation benefit of the 2-ethoxy group and the entropic advantage of the conformationally locked 2-methylpiperazine.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Displacement Setup: In a 96-well plate, add 50 μ L of a constant concentration of a radiolabeled probe (e.g., [3H] -ligand at its Kd​ ) and 50 μ L of the test scaffold at varying concentrations ( 10−11 to 10−5 M).

  • Incubation: Add 100 μ L of the membrane suspension to initiate binding. Incubate at 25°C for 60 minutes to reach equilibrium. Self-Validation Step: Include wells with a massive excess of unlabeled ligand (10 μ M) to define non-specific binding (NSB).

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid to the filters and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Visualizations

SAR_Map EBMP 1-(2-Ethoxybenzoyl)- 2-methylpiperazine Ethoxy 2-Ethoxy Group (Lipophilic Pocket) EBMP->Ethoxy Enhances Target Affinity Methyl 2-Methyl Group (Conformational Lock) EBMP->Methyl Magic Methyl Effect Amide Benzoyl Amide (H-Bond Acceptor) EBMP->Amide Structural Linker Target1 Receptor/Enzyme Active Site Ethoxy->Target1 Deep Pocket Binding Methyl->Target1 Increases Selectivity Target2 Metabolic Stability (HLM/RLM) Methyl->Target2 Blocks CYP450 Oxidation

Fig 1. SAR logic map detailing the pharmacodynamic and pharmacokinetic contributions of EBMP moieties.

Workflow Syn Scaffold Synthesis Pur LC-MS/NMR Validation Syn->Pur >98% Purity Assay1 Radioligand Binding Assay Pur->Assay1 IC50/Ki Assay2 Microsomal Stability (HLM) Pur->Assay2 T_half Data SAR Data Modeling Assay1->Data Assay2->Data

Fig 2. Self-validating experimental workflow for evaluating the SAR profile of piperazine scaffolds.

References

  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.
  • Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society.
  • Structure-Activity Relationship Studies of FPMINT Analogues. Frontiers.
  • Methyls and Me. Journal of Medicinal Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.

Sources

Validation

Inter-Laboratory Comparative Guide: Purity Validation of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

As a Senior Application Scientist, ensuring the structural and quantitative integrity of active pharmaceutical intermediates (APIs) is paramount. 1-(2-Ethoxybenzoyl)-2-methylpiperazine (EBMP) is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the structural and quantitative integrity of active pharmaceutical intermediates (APIs) is paramount. 1-(2-Ethoxybenzoyl)-2-methylpiperazine (EBMP) is a critical building block in the synthesis of complex piperazine-derived therapeutics. However, assessing its purity presents significant analytical challenges.

The primary mechanistic hurdle lies in its molecular structure: while the ethoxybenzoyl moiety provides a distinct UV chromophore, potential synthetic impurities—such as unreacted 2-methylpiperazine—lack strong UV absorbance[1]. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) often overestimates EBMP purity by failing to detect these transparent byproducts. Furthermore, the secondary amine at the N4 position of the piperazine ring is highly prone to secondary interactions with residual silanols on chromatographic stationary phases, leading to severe peak tailing and integration errors[1].

To establish a robust, objective consensus on EBMP purity, this guide evaluates the performance of three orthogonal analytical alternatives across an inter-laboratory comparative framework: High-Resolution UHPLC-UV , Gas Chromatography-Flame Ionization Detection (GC-FID) , and Quantitative Nuclear Magnetic Resonance (1H-qNMR) .

Methodological Comparison & Causality

Alternative A: High-Resolution UHPLC-UV (The High-Throughput Standard)

While standard fully porous C18 columns struggle with piperazine derivatives, utilizing a sub-2 µm Core-Shell stationary phase mitigates peak broadening. To suppress the ionization of the N4 secondary amine and prevent silanol interactions, the mobile phase must be strictly buffered.

  • Causality: By employing a pH 10.0 ammonium bicarbonate buffer, the piperazine ring remains deprotonated (neutral state), ensuring sharp peak shapes and accurate resolution of closely related regioisomers (e.g., 1-(4-ethoxybenzoyl)-2-methylpiperazine)[1].

Alternative B: 1H-qNMR (The Absolute Primary Reference)

Quantitative NMR (qNMR) is a primary ratio measurement method that determines absolute mass fraction purity without requiring a reference standard of the analyte[2].

  • Causality: The common isotope of hydrogen (1H) provides excellent linearity of signal intensity with respect to molar concentration[3]. Because qNMR detects nuclei directly, it is entirely independent of the UV response factor biases that plague HPLC[2]. It easily detects "UV-invisible" impurities like unreacted 2-methylpiperazine and residual solvents.

Alternative C: GC-FID (The Volatile Profiler)

GC-FID provides an orthogonal separation mechanism based on volatility rather than polarity.

  • Causality: FID provides a nearly uniform response for carbon-containing compounds. However, the high injector temperatures (often >250°C) can induce thermal degradation of the amide bond in EBMP, making it less reliable for absolute purity but excellent for profiling volatile organic impurities (VOIs).

Workflow A EBMP Lot Sample Preparation B UHPLC-UV (Relative Purity) A->B Dilution in Mobile Phase C 1H-qNMR (Absolute Purity) A->C Dissolution in DMSO-d6 D GC-FID (Volatile Profiling) A->D Direct Injection E Inter-Laboratory Data Synthesis B->E C->E D->E

Multi-modal analytical workflow for EBMP purity validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol deployed in this inter-laboratory study operates as a self-validating system, meaning the assay fails automatically if fundamental physical conditions are not met.

Protocol 1: UHPLC-UV Isomeric Resolution
  • Column: Core-Shell C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with ammonium hydroxide).

    • B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 235 nm (optimal for the ethoxybenzoyl chromophore).

  • Self-Validation (System Suitability): The protocol requires a spiked injection of EBMP and its regioisomer 1-(4-ethoxybenzoyl)-2-methylpiperazine. The run is only valid if the critical pair resolution ( Rs​ ) is ≥2.5 and the EBMP tailing factor ( Tf​ ) is ≤1.2 .

Protocol 2: Absolute 1H-qNMR Mass Fraction Determination
  • Calibrant Selection: Maleic acid (NIST-traceable CRM, 99.9% purity) is selected because its singlet resonance (~6.2 ppm) does not overlap with the aromatic (7.0-8.0 ppm) or aliphatic (2.5-4.0 ppm) protons of EBMP[3].

  • Sample Prep: Accurately weigh ~15 mg of EBMP and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition: 600 MHz NMR, 90° pulse angle.

  • Self-Validation (Relaxation Control): The longitudinal relaxation time ( T1​ ) for the slowest-relaxing proton must be measured via an inversion-recovery experiment. The inter-pulse delay ( D1​ ) is strictly set to ≥5×T1​ (typically 60 seconds) to guarantee >99.3% magnetization recovery. If D1​<5×T1​ , the integration is mathematically invalid, and the system rejects the assay[2].

Causality Root Variance in Purity (%) HPLC Chromatographic Factors Root->HPLC NMR Spectroscopic Factors Root->NMR H1 Response Factor Bias HPLC->H1 H2 Unresolved Isomers HPLC->H2 N1 Incomplete T1 Relaxation NMR->N1 N2 Phase/Baseline Distortion NMR->N2

Ishikawa-style logical relationship of measurement uncertainty sources in purity assays.

Inter-Laboratory Comparative Data

A single master lot of EBMP (Lot #EB-2026-X) was distributed to three independent laboratories. Each lab executed the self-validating protocols described above. As demonstrated in multi-laboratory collaborative studies, orthogonal methods often reveal hidden variances in standard reference materials[4].

Table 1: Inter-Laboratory Purity Results for EBMP (Lot #EB-2026-X)

Laboratory SiteUHPLC-UV Purity (%)GC-FID Purity (%)1H-qNMR Purity (%)Key Observations & Causality
Lab 1 (Pharma QC) 99.81 ± 0.0598.40 ± 0.1297.15 ± 0.08UHPLC overestimated purity due to UV-transparent 2-methylpiperazine impurity. GC showed thermal degradation artifacts.
Lab 2 (CRO) 99.78 ± 0.0498.25 ± 0.1597.12 ± 0.06qNMR detected residual ethyl acetate (0.8%) and unreacted starting material, confirming the mass balance deficit.
Lab 3 (Academic Core) 99.85 ± 0.0698.50 ± 0.1097.18 ± 0.05High inter-lab reproducibility for qNMR (%CV < 0.1%) proves its superiority as an absolute primary method.
Consensus Mean 99.81% 98.38% 97.15% True mass fraction purity is 97.15%. HPLC-UV is strictly a relative purity indicator.
Data Synthesis & Conclusion

The inter-laboratory data objectively demonstrates that while UHPLC-UV is highly reproducible and excellent for resolving regioisomers, it systematically overestimates the true purity of 1-(2-Ethoxybenzoyl)-2-methylpiperazine by approximately 2.6%. This discrepancy is caused by the inability of UV detection to account for non-chromophoric impurities and residual solvents.

For rigorous drug development and standard certification, 1H-qNMR must be utilized as the primary absolute purity method , while UHPLC-UV should be relegated to routine high-throughput batch monitoring once the UV response factors of all impurities are fully characterized.

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem.
  • Stimuli Article (qNMR) - US Pharmacopeia. USP.
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. NIST.
  • SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN. NIH/PMC.

Sources

Comparative

Toxicological Profiling of Novel Piperazines: 1-(2-Ethoxybenzoyl)-2-methylpiperazine vs. Reference Derivatives

As the landscape of synthetic chemical entities evolves, the toxicological profiling of novel piperazine derivatives has become a critical focus for drug development professionals and forensic toxicologists. While legacy...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of synthetic chemical entities evolves, the toxicological profiling of novel piperazine derivatives has become a critical focus for drug development professionals and forensic toxicologists. While legacy compounds like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have well-documented neurotoxic and hepatotoxic profiles, newer structural analogs such as 1-(2-Ethoxybenzoyl)-2-methylpiperazine present unique pharmacokinetic and pharmacodynamic challenges.

This guide provides an objective, data-driven comparison of 1-(2-Ethoxybenzoyl)-2-methylpiperazine against standard piperazine derivatives, detailing their cytotoxic mechanisms, comparative in vitro toxicity, and the standardized experimental protocols required for robust validation.

Mechanisms of Toxicity: Structure-Activity Relationships

Piperazine derivatives primarily induce cytotoxicity through the intrinsic mitochondrial apoptotic pathway. However, structural variations fundamentally alter the lipophilicity, receptor binding affinity, and metabolic stability of these compounds, dictating the intensity of the toxic response:

  • Oxidative Stress Initiation: The metabolic processing of piperazine derivatives, particularly via hepatic CYP450 enzymes, generates reactive oxygen species (ROS). Benzoylpiperazines have been shown to induce significant oxidative stress, leading to lipid peroxidation and the rapid depletion of intracellular glutathione (GSH) .

  • Mitochondrial Dysfunction: Elevated ROS levels disrupt the mitochondrial electron transport chain (specifically Complex I). The substitution of a benzyl group with an ethoxybenzoyl moiety, coupled with methyl substitution on the piperazine ring in 1-(2-Ethoxybenzoyl)-2-methylpiperazine, increases membrane permeability. This accelerates mitochondrial uncoupling and the collapse of the mitochondrial membrane potential (ΔΨm) compared to the more hydrophilic BZP.

  • Apoptotic Cascade: The loss of ΔΨm triggers the release of cytochrome c into the cytosol, activating the caspase cascade (Caspase-9 and Caspase-3), which culminates in programmed cell death .

Comparative Toxicological Data

The following table summarizes the comparative in vitro toxicity of 1-(2-Ethoxybenzoyl)-2-methylpiperazine against established piperazine derivatives in human neuroblastoma (SH-SY5Y) and primary rat hepatocyte models.

Table 1: Comparative In Vitro Cytotoxicity of Piperazine Derivatives (72-h Incubation)
CompoundStructure TypeSH-SY5Y IC₅₀ (µM)Hepatocyte IC₅₀ (µM)Primary Toxic Mechanism
1-(2-Ethoxybenzoyl)-2-methylpiperazine Benzoylpiperazine145.2 ± 8.4180.5 ± 12.1ROS Generation, Apoptosis via ΔΨm loss
1-Benzylpiperazine (BZP) Benzylpiperazine310.5 ± 15.2420.3 ± 18.5Dopaminergic Neurotoxicity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Phenylpiperazine85.4 ± 6.1115.2 ± 9.4Severe Mitochondrial Uncoupling
1-(4-Methoxyphenyl)piperazine (MeOPP) Phenylpiperazine250.8 ± 11.3310.6 ± 14.2Moderate ROS Generation

Data Interpretation: TFMPP exhibits the highest cytotoxicity due to the strongly electron-withdrawing trifluoromethyl group, which exacerbates mitochondrial uncoupling. 1-(2-Ethoxybenzoyl)-2-methylpiperazine shows intermediate toxicity—significantly higher than BZP but lower than TFMPP. This is driven by the steric hindrance and altered electronics of the ethoxybenzoyl group, which enhances cellular penetration but moderates direct receptor-mediated excitotoxicity.

Experimental Methodologies

To ensure scientific integrity, the toxicological assessment of piperazine derivatives must rely on self-validating assay systems. The following protocols detail the assessment of cell viability and mitochondrial function, incorporating internal controls to rule out assay interference.

Protocol 1: Resazurin Reduction Assay for Cell Viability

Causality & Validation: Resazurin is a non-fluorescent dye that is reduced to highly fluorescent resorufin exclusively by metabolically active cells. This provides a direct, quantifiable measure of cell viability. The inclusion of vehicle and positive controls ensures the system is self-validating against background fluorescence or compound-induced optical interference.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well black, clear-bottom plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂ to allow for complete attachment.

  • Compound Exposure: Prepare serial dilutions of 1-(2-Ethoxybenzoyl)-2-methylpiperazine and reference compounds (10 µM to 1000 µM) in serum-free media to prevent protein-binding artifacts. Treat cells for 72 h. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100).

  • Reagent Addition: Add resazurin solution to a final concentration of 10 µg/mL per well. Incubate for 4 h at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Causality & Validation: JC-1 is a lipophilic, cationic dye that accumulates in healthy mitochondria as red fluorescent J-aggregates. Upon piperazine-induced mitochondrial depolarization, JC-1 disperses into the cytoplasm as green fluorescent monomers. The ratiometric nature of this assay (Red/Green ratio) provides a self-normalizing metric that is independent of cell number or mitochondrial volume.

  • Treatment: Expose SH-SY5Y cells to the predetermined IC₅₀ concentrations of the test compounds for 24 h.

  • Staining: Wash cells gently with PBS and incubate with 2 µM JC-1 dye for 30 min at 37°C in the dark.

  • Washing: Wash twice with cold PBS to remove unbound dye and halt further dye uptake.

  • Analysis: Analyze via flow cytometry. Measure red fluorescence (Ex 535 nm / Em 590 nm) and green fluorescence (Ex 485 nm / Em 530 nm). A statistically significant decrease in the red/green ratio compared to the vehicle control indicates ΔΨm collapse.

Signaling Pathway Visualization

The following diagram maps the causal chain of events from initial exposure to 1-(2-Ethoxybenzoyl)-2-methylpiperazine through to programmed cell death.

G N1 Piperazine Derivative Exposure (1-(2-Ethoxybenzoyl)-2-methylpiperazine) N2 Hepatic CYP450 Metabolism & Intracellular ROS Generation N1->N2 N3 Oxidative Stress (Lipid Peroxidation & GSH Depletion) N2->N3 N4 Mitochondrial Dysfunction (Loss of ΔΨm & Complex I Inhibition) N3->N4 N5 Cytochrome c Release into Cytosol N4->N5 N6 Activation of Caspase-9 & Caspase-3 N5->N6 N7 Programmed Cell Death (Apoptosis) N6->N7

Intrinsic mitochondrial apoptotic pathway induced by novel piperazine derivatives.

References

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicology in Vitro.[Link]

  • Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica.[Link]

Safety & Regulatory Compliance

Safety

1-(2-Ethoxybenzoyl)-2-methylpiperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(2-Ethoxybenzoyl)-2-methylpiperazine As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-(2-Ethoxybenzoyl)-2-methylpiperazine

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a deep understanding of why a chemical behaves the way it does. 1-(2-Ethoxybenzoyl)-2-methylpiperazine is a specialized nitrogen-containing heterocyclic building block frequently utilized in pharmaceutical synthesis.

From a waste management perspective, this molecule presents two distinct chemical personalities: a stable, neutral amide and a reactive, basic secondary amine. This dual nature dictates its behavior in waste streams. Because it is a nitrogen-rich organic compound, its disposal requires strict adherence to hazardous waste protocols to prevent both aquatic environmental contamination and the emission of toxic combustion byproducts[1].

Hazard Assessment & Chemical Causality

Understanding the structural causality of this compound is essential for safe handling and disposal:

  • Basicity and Nucleophilicity: The secondary amine on the 2-methylpiperazine ring renders the molecule weakly basic. If inadvertently mixed with strong acids or electrophiles in a general waste carboy, it can undergo exothermic reactions, potentially leading to dangerous container pressurization.

  • Field-Proven Insight (Atmospheric Reactivity): Like many secondary amines, prolonged exposure to atmospheric carbon dioxide can lead to the formation of carbamate salts. This often manifests as a crust around the cap of the storage vessel, which can cause friction-induced spills when a researcher forces the cap open.

  • Thermal Decomposition: When subjected to high temperatures or uncontrolled burning, the nitrogen atoms in the piperazine ring and amide bond oxidize to form highly toxic nitrogen oxides (NOx)[2].

  • Ecotoxicity: Piperazine derivatives are known to be harmful to aquatic life and resist standard biological degradation in municipal wastewater treatment plants, strictly prohibiting drain disposal[3].

Immediate Spill Response Protocol

In the event of a localized spill, rapid containment is critical. This step-by-step methodology aligns with standards for hazardous substance response[4].

  • Step 1: Isolation and PPE: Immediately isolate the spill area. Personnel must don appropriate PPE, including heavy-duty nitrile gloves (due to the amine's potential to permeate standard latex), safety goggles, and a flame-resistant lab coat.

  • Step 2: Causality-Driven Containment: Do not use combustible materials like sawdust or paper towels for the initial absorption. Amines can undergo exothermic reactions with certain organic materials. Instead, surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[5].

  • Step 3: Mechanical Collection: Use non-sparking tools to sweep up the absorbed mixture. This prevents the ignition of any potentially co-spilled flammable solvents in the fume hood. Place the material into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Step 4: Residue Neutralization (Self-Validating System): Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual basic amine traces. Validation: Verify the neutralization by swabbing the area with pH paper (aiming for a neutral pH of 6-7), followed by a final water rinse. Collect all rinse water as hazardous aqueous waste.

Waste Segregation and Storage Procedures

Proper segregation prevents dangerous cross-reactions in the waste accumulation area.

  • Container Compatibility: Store waste in HDPE or glass containers. Avoid metal containers, as aqueous amine solutions can slowly corrode certain metals (like copper or zinc alloys) over time.

  • Segregation Rules: Keep this waste strictly separated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic oxidation and the potential release of heat or gas.

  • Regulatory Labeling: Under , this material must be classified and labeled as a hazardous waste at the point of generation[6]. The label must clearly state "Hazardous Waste: Toxic/Irritant (Contains Piperazine Derivative)" and prominently display the accumulation start date.

Final Disposal & Destruction Methodology

The only chemically sound and legally compliant method for the ultimate disposal of 1-(2-Ethoxybenzoyl)-2-methylpiperazine is high-temperature incineration.

  • Mechanism of Destruction: The compound must be dissolved or mixed with a combustible solvent and incinerated in a licensed facility at temperatures exceeding 1000°C. This immense heat ensures the complete thermal cleavage of the stable aromatic and piperazine rings[7].

  • The Scrubber Requirement: Because the molecule contains two nitrogen atoms, combustion will inevitably generate NOx gases. The chosen incineration facility must be equipped with an afterburner and an alkaline scrubber system (typically utilizing a sodium hydroxide spray). The scrubber neutralizes the corrosive NOx gases, converting them into harmless salts before the remaining effluent (N2, CO2, H2O) is discharged into the environment[7].

Quantitative Data Summary

The following table summarizes the physicochemical properties and metrics relevant to the logistical disposal of this compound.

ParameterSpecification / Operational Guideline
Chemical Class Nitrogen-containing heterocycle (Amide/Amine)
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity
EPA Waste Classification Hazardous Waste (40 CFR 261.3)
Incompatible Materials Strong oxidizers, strong acids, reactive metals
Approved Spill Absorbent Vermiculite, dry sand (Inert only)
Primary Storage Material High-Density Polyethylene (HDPE) or Glass
Destruction Method High-temp incineration (>1000°C) with alkaline scrubber

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 1-(2-Ethoxybenzoyl)-2-methylpiperazine Segregation Waste Segregation (HDPE / Glass Containers) Start->Segregation Labeling EPA RCRA Labeling (40 CFR 261.3) Segregation->Labeling Storage Secondary Containment (< 90 Days) Labeling->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (> 1000°C) Transport->Incineration Scrubber Alkaline Scrubber (NOx Neutralization) Incineration->Scrubber Combustion Gases End Safe Environmental Discharge (N2, CO2, H2O) Scrubber->End

Workflow for the segregation, containment, and scrubber-equipped incineration of piperazine waste.

References

  • New Jersey Department of Health. (2026). Hazardous Substance Fact Sheet: Piperazine. Retrieved from[Link][2]

  • New Jersey Department of Health. (2026). Hazardous Substance Fact Sheet: Bis(aminopropyl) Piperazine. Retrieved from[Link][5]

  • DuraLabel. (2026). Understanding OSHA 1910.120 (HAZWOPER) Requirements. Retrieved from[Link][4]

  • Environmental Protection Agency (EPA). (2006). 40 CFR 261.3 - Definition of hazardous waste. eCFR. Retrieved from[Link][6]

  • Defense Logistics Agency (DLA). (2026). Chapter 7, Hazardous and Recycled Waste. Retrieved from [Link][1]

Sources

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